molecular formula C11H20O7S B610249 Propargyl-PEG4-sulfonic acid CAS No. 1817735-29-7

Propargyl-PEG4-sulfonic acid

カタログ番号: B610249
CAS番号: 1817735-29-7
分子量: 296.34 g/mol
InChIキー: WSJYOZNIORDONJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Propargyl-PEG4-sulfonic acid is a PEG derivative containing a propargyl group and a sulfonic acid. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJYOZNIORDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250516
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-29-7
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG4-sulfonic acid molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal sulfonic acid group, provides researchers with a versatile tool for covalently linking molecules.[1][3] The propargyl group is a key functional moiety for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[1][4] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the sulfonic acid group provides a stable, negatively charged site. This guide details the molecular structure, properties, and common applications of this compound.

Molecular Structure and Formula

This compound is characterized by a linear structure composed of three key functional components:

  • Propargyl Group (Alkyne): A terminal alkyne that serves as a reactive handle for "click chemistry" reactions with azide-containing molecules.

  • PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that increases the overall water solubility of the molecule and any conjugate it is a part of.[1][3]

  • Sulfonic Acid Group: A strong acid functional group that is negatively charged at physiological pH, which can be utilized for further conjugation or to modify the charge of a target molecule.

Chemical Formula: C₁₁H₂₀O₇S[5]

IUPAC Name: 3,6,9,12-tetraoxapentadec-14-yne-1-sulfonic acid

SMILES: C#CCOCCOCCOCCOCCS(=O)(=O)O[6]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and buffer preparation.

PropertyValue
Molecular Weight 296.34 g/mol
Chemical Formula C₁₁H₂₀O₇S
Purity Typically ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, desiccated and protected from light

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable reagent in a variety of applications:

  • Bioconjugation via Click Chemistry: The most prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable and specific ligation of the linker to molecules containing an azide group, such as modified proteins, peptides, nucleic acids, or small molecule drugs.[1][2]

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is frequently employed in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.

  • Surface Modification: The sulfonic acid group can be used to modify the surface properties of materials, such as nanoparticles or sensor chips, to enhance hydrophilicity or introduce a negative charge.

Experimental Protocols

Representative Synthesis of a Propargyl-Terminated PEG (General Method)

This protocol outlines the general steps to introduce a propargyl group to a PEG chain with a terminal carboxylic acid.

Materials:

  • HOOC-PEG-OH (as a starting material)

  • Potassium hydroxide (KOH)

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Dissolve HOOC-PEG-OH and KOH in DMF.

  • Stir the solution at an elevated temperature (e.g., 100°C) for approximately 1 hour.

  • Add propargyl bromide dropwise to the solution.

  • Allow the reaction to proceed with stirring at a slightly lower temperature (e.g., 70°C) for several hours (e.g., 15 hours).

  • Cool the reaction to room temperature.

  • Filter the solution and concentrate it.

  • Dissolve the residue in deionized water and extract the product with dichloromethane.

  • Remove the dichloromethane under vacuum to yield the α-hydroxyl-ω-propargyl PEG.

Disclaimer: This is a generalized protocol for a similar molecule and should be adapted and optimized by qualified personnel for the synthesis of this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in the reaction buffer to a desired concentration.

    • Dissolve the azide-functionalized molecule in a compatible solvent or buffer.

    • Prepare a stock solution of CuSO₄ in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.

    • If using, prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable solvent like DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-functionalized molecule in the desired molar ratio.

    • Add the reaction buffer to achieve the final reaction volume.

    • If using a ligand, add it to the reaction mixture.

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Reaction Initiation:

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Immediately add the freshly prepared sodium ascorbate stock solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove the catalyst and unreacted reagents.

Visualizing the "Click Chemistry" Application

The following diagram illustrates the role of this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage with an azide-modified molecule.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product propargyl_peg This compound (Alkyne) triazole_conjugate Stable Triazole-linked Conjugate propargyl_peg->triazole_conjugate azide_molecule Azide-modified Molecule azide_molecule->triazole_conjugate catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) catalyst->triazole_conjugate Catalyzes Reaction

Caption: Workflow of a CuAAC "Click Chemistry" reaction.

References

Synthesis of Propargyl-PEG4-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for Propargyl-PEG4-sulfonic acid, a heterobifunctional linker molecule of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and expected quantitative data.

Introduction

This compound is a valuable chemical tool characterized by a terminal alkyne group (propargyl) and a sulfonic acid moiety, separated by a tetraethylene glycol (PEG4) spacer. The propargyl group allows for covalent linkage to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The sulfonic acid group provides a stable, negatively charged functional group that can interact with biological targets or improve the solubility and pharmacokinetic properties of the parent molecule. The hydrophilic PEG4 linker further enhances aqueous solubility and provides spatial separation between the conjugated moieties.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective monofunctionalization of tetraethylene glycol to introduce the propargyl group, yielding Propargyl-PEG4-alcohol. The second step is the conversion of the remaining terminal hydroxyl group into a sulfonic acid.

Synthesis_Pathway cluster_0 Step 1: Monopropargylation cluster_1 Step 2: Sulfonation Tetraethylene_glycol Tetraethylene glycol Propargyl_PEG4_alcohol Propargyl-PEG4-alcohol Tetraethylene_glycol->Propargyl_PEG4_alcohol Base (e.g., NaH) THF Propargyl_bromide Propargyl bromide Propargyl_bromide->Propargyl_PEG4_alcohol Propargyl_PEG4_alcohol_2 Propargyl-PEG4-alcohol Sulfonyl_chloride Sulfonyl chloride Propargyl_PEG4_sulfonic_acid This compound Sulfonyl_chloride->Propargyl_PEG4_sulfonic_acid Propargyl_PEG4_alcohol_2->Propargyl_PEG4_sulfonic_acid Base (e.g., Triethylamine) DCM

Figure 1: Two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of Propargyl-PEG4-alcohol

This procedure is adapted from established methods for the monopropargylation of polyethylene glycols.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF and cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is carefully added to the cooled THF.

  • Tetraethylene glycol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The mixture is cooled back to 0 °C, and propargyl bromide (1.2 equivalents) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • The mixture is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Propargyl-PEG4-alcohol.

Step 2: Synthesis of this compound

This protocol describes a general method for the sulfonation of a terminal alcohol.

Materials:

  • Propargyl-PEG4-alcohol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Sulfonyl chloride (SO₂Cl₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Propargyl-PEG4-alcohol (1.0 equivalent) and anhydrous dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (2.0 equivalents) is added to the solution.

  • Sulfonyl chloride (1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with 1 M HCl at 0 °C.

  • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities for a Representative Synthesis

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Step 1: Propargylation
Tetraethylene glycol194.2310.01.01.94 g
Sodium Hydride (60%)40.0011.01.10.44 g
Propargyl bromide (80%)118.9612.01.21.78 g (1.43 g active)
Propargyl-PEG4-alcohol232.27--Expected Yield: ~70-80%
Step 2: Sulfonation
Propargyl-PEG4-alcohol232.277.01.01.63 g
Triethylamine101.1914.02.01.42 g (1.95 mL)
Sulfonyl chloride134.9710.51.51.42 g (0.85 mL)
This compound312.33--Expected Yield: ~60-70%

Table 2: Physicochemical and Analytical Data

CompoundAppearancePurity (by HPLC)¹H NMR (CDCl₃, δ)
Propargyl-PEG4-alcoholColorless to pale yellow oil>95%~4.2 (d, 2H), ~3.7-3.6 (m, 16H), ~2.4 (t, 1H)
This compoundWhite to off-white solid>95%~4.3 (t, 2H), ~4.2 (d, 2H), ~3.7-3.6 (m, 14H), ~2.4 (t, 1H)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_propargylation Propargylation Stage cluster_sulfonation Sulfonation Stage Setup1 Setup Flame-Dried Glassware Reagents1 Add Anhydrous THF and NaH Setup1->Reagents1 Add_PEG Add Tetraethylene glycol Reagents1->Add_PEG React1 Stir at 0°C then RT Add_PEG->React1 Add_Propargyl Add Propargyl Bromide React1->Add_Propargyl React2 Stir Overnight Add_Propargyl->React2 Quench1 Quench with NaHCO₃ React2->Quench1 Extract1 Extract with DCM Quench1->Extract1 Dry1 Dry and Concentrate Extract1->Dry1 Purify1 Column Chromatography Dry1->Purify1 Product1 Propargyl-PEG4-alcohol Purify1->Product1 Setup2 Setup Flame-Dried Glassware Product1->Setup2 Reagents2 Add Propargyl-PEG4-alcohol and DCM Setup2->Reagents2 Add_Base Add Triethylamine Reagents2->Add_Base Add_Sulfonyl Add Sulfonyl Chloride Add_Base->Add_Sulfonyl React3 Stir at 0°C then RT Add_Sulfonyl->React3 Quench2 Quench with HCl React3->Quench2 Extract2 Extract with DCM Quench2->Extract2 Dry2 Dry and Concentrate Extract2->Dry2 Purify2 Recrystallization/HPLC Dry2->Purify2 Product2 This compound Purify2->Product2

Figure 2: General experimental workflow for the synthesis of this compound.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Propargyl-PEG4-sulfonic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Propargyl-PEG4-sulfonic acid. This heterobifunctional linker is of significant interest in bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding its physicochemical properties is critical for its effective application in these fields.

Core Concepts: Structure and Physicochemical Properties

This compound possesses a unique structure comprising a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal sulfonic acid moiety. This combination of functional groups dictates its solubility and stability profile.

  • Propargyl Group: The terminal alkyne functionality allows for highly specific and efficient "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to azide-modified molecules.[1][2]

  • PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for optimizing the biological activity of the resulting conjugate.[1][2]

  • Sulfonic Acid Group: As a strong acid, the sulfonic acid group is ionized at physiological pH, contributing significantly to the molecule's high water solubility.[3]

A summary of its key properties is presented below:

PropertyValueReference
Molecular Formula C₁₁H₂₀O₇S[4][5]
Molecular Weight 296.34 g/mol [5][6]
Appearance Solid[5]
Purity Typically ≥95%[1][4]

Solubility Profile

This compound exhibits favorable solubility in a range of solvents, a critical attribute for its use in diverse experimental and bioconjugation protocols.

Qualitative Solubility

The compound is readily soluble in aqueous solutions and several common organic solvents. This versatility facilitates its handling and reaction setup in various buffers and co-solvent systems.

SolventSolubilityReference
WaterSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
Dichloromethane (DCM)Soluble[4]
Dimethylformamide (DMF)Soluble[4]

Note: For quantitative applications, it is recommended to determine the specific solubility limits under the precise experimental conditions to be employed.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for in vitro biological assays. This method is adapted from established high-throughput screening protocols.[7][8][9]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV absorbance)

  • UV/Vis microplate reader

  • Multichannel pipette

  • Plate shaker

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate containing 98 µL of PBS in each well. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature (or desired temperature, e.g., 37°C) for 2 hours with gentle shaking.

  • Precipitation Assessment (Visual): Visually inspect the wells for any signs of precipitation.

  • Quantification by UV Spectrophotometry:

    • Determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of each well at the determined λmax.

    • For wells showing no precipitation, the concentration can be calculated using a standard curve. The highest concentration that remains in solution is considered the kinetic solubility.

  • Data Analysis: Plot the absorbance against the nominal concentration. The point at which the absorbance plateaus or deviates from linearity indicates the kinetic solubility limit.

G Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to PBS (1:50 Dilution) serial_dil->add_buffer incubate Incubate (2h, RT, Shaking) add_buffer->incubate visual Visual Inspection for Precipitate incubate->visual uv_spec UV/Vis Absorbance Measurement visual->uv_spec data_analysis Determine Solubility Limit uv_spec->data_analysis

Caption: Workflow for the Kinetic Solubility Assay.

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application in bioconjugation reactions. The stability is influenced by the individual stabilities of the propargyl, PEG, and sulfonic acid moieties.

General Stability and Storage
  • Storage: For long-term storage, it is recommended to store this compound at -20°C.[1][4] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested, preferably under a nitrogen atmosphere and protected from moisture.[6]

  • Shipping: The compound is typically shipped at ambient temperature, indicating short-term stability under these conditions.[1][4]

Chemical Stability Considerations
  • Hydrolytic Stability: The sulfonic acid group is generally stable to hydrolysis.[10] The ether linkages in the PEG chain are also known to be highly stable to hydrolysis under a wide range of pH conditions.[11]

  • pH Stability:

    • Acidic Conditions: While the PEG and sulfonic acid groups are relatively stable, strong acidic conditions could potentially lead to degradation of the propargyl group or hydrolysis of the PEG chain over extended periods or at elevated temperatures.[12]

    • Basic Conditions: Strong basic conditions should be avoided as they can promote side reactions with the propargyl group.

  • Oxidative Stability: The propargyl group can be susceptible to oxidation.[13][14] Therefore, exposure to strong oxidizing agents should be avoided. The PEG chain can also undergo oxidative degradation, particularly in the presence of metal ions.

  • Thermal Stability: Sulfonic acids generally exhibit good thermal stability.[3] However, the overall thermal stability of the molecule will also depend on the propargyl and PEG components. Propargyl alcohol shows moderate thermal stability and can decompose at elevated temperatures.[13]

Experimental Protocol: Chemical Stability Assessment in Solution

This protocol describes a general method to assess the stability of this compound in aqueous solutions at different pH values over time. This is crucial for defining appropriate buffer conditions and storage times for its application.[15]

Objective: To evaluate the degradation of this compound in acidic, neutral, and basic aqueous buffers over a defined period.

Materials:

  • This compound

  • DMSO, anhydrous

  • Acetate buffer (e.g., 0.1 M, pH 4-5)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Borate buffer (e.g., 0.1 M, pH 9-10)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • Incubator or water bath set to a desired temperature (e.g., 37°C)

  • Autosampler vials

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution into each of the three buffer systems (acetate, phosphate, borate) to a final concentration of 50 µg/mL.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of each solution, quench with an equal volume of a suitable organic solvent (e.g., acetonitrile) if necessary to stop degradation, and transfer to an autosampler vial for immediate analysis or store at -80°C.

    • Incubate the remaining solutions at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots, process them as in the T=0 sample, and store for analysis.

  • LC-MS Analysis:

    • Develop a suitable LC-MS method to separate this compound from potential degradants.

    • Analyze all samples from the different time points in a single run to minimize analytical variability.

  • Data Analysis:

    • Determine the peak area of the parent compound (this compound) at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time for each pH condition to determine the degradation kinetics.

G Chemical Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO prep_buffers Dilute in Buffers (Acidic, Neutral, Basic) prep_stock->prep_buffers sample_t0 Sample at T=0 prep_buffers->sample_t0 incubate Incubate at 37°C prep_buffers->incubate lcms LC-MS Analysis sample_t0->lcms sample_tx Sample at Time Points (1, 2, 4, 8, 24, 48h) incubate->sample_tx sample_tx->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a valuable bifunctional linker with favorable solubility in aqueous and common organic solvents, facilitating its use in a wide range of bioconjugation applications. Its stability profile is generally robust, particularly due to the stable PEG and sulfonic acid moieties. However, researchers should be mindful of potential degradation of the propargyl group under harsh acidic, basic, or oxidative conditions. The provided experimental protocols offer a framework for quantitatively assessing the solubility and stability of this compound under specific experimental conditions, ensuring its optimal use in research and drug development.

References

Key Distinctions of Propargyl-PEG4-Sulfonic Acid in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Propargyl-PEG4-sulfonic acid, a heterobifunctional polyethylene glycol (PEG) linker, and elucidates its key differences from other commonly used PEG linkers in bioconjugation and drug development. This document offers a comparative overview of their chemical properties, applications, and relevant experimental protocols to aid researchers in selecting the optimal linker for their specific needs.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and biotechnology.[1] These flexible, hydrophilic spacers are used to connect two or more molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid.[2] The process of attaching PEG chains, known as PEGylation, confers several advantageous properties to the resulting bioconjugate, including:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs or proteins in aqueous solutions.[1][3]

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and increase their stability in vivo.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[1]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life.[][6]

PEG linkers are characterized by their length (the number of ethylene glycol units) and the functional groups at their termini, which dictate their reactivity and application.[7][8]

This compound: A Detailed Profile

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its ends.[9] This allows for the sequential and controlled conjugation of two different molecules.

Chemical Structure:

The key structural features of this compound are:

  • Propargyl Group (-C≡CH): This terminal alkyne is a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11] This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-functionalized molecule.[1][12]

  • PEG4 Spacer: A short chain of four ethylene glycol units provides flexibility and hydrophilicity to the linker.

  • Sulfonic Acid Group (-SO₃H): This highly acidic and hydrophilic group provides a distinct advantage in terms of water solubility.[13][14]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₂₀O₇S[9]
Molecular Weight296.33 g/mol [9]
AppearanceNot specified in search results
SolubilityHigh aqueous solubility[14]

Key Differences Between this compound and Other PEG Linkers

The primary distinctions of this compound lie in its unique combination of a propargyl group and a sulfonic acid moiety. The following sections compare this linker to other common PEG linkers based on their functional groups and overall architecture.

Comparison Based on Functional Groups

The choice of functional group is critical as it determines the conjugation chemistry.[7]

Functional GroupReactive PartnerBond FormedKey Features
Propargyl (Alkyne) Azide1,2,3-TriazoleBioorthogonal, high efficiency, stable linkage.[7][15]
NHS Ester Primary AmineAmideWidely used for protein labeling, but susceptible to hydrolysis.[7]
Maleimide Thiol (e.g., Cysteine)ThioetherSite-specific conjugation, stable bond.[7]
Carboxylic Acid Primary AmineAmideRequires activation (e.g., with EDC, NHS).[8]
Sulfonic Acid (Can be used in esterification)Sulfonate EsterPrimarily enhances hydrophilicity and acidity.[13]

Key Differentiation of the Sulfonic Acid Group:

The most significant difference between this compound and its carboxylic acid counterpart (Propargyl-PEG4-acid) is the acidity and hydrophilicity of the terminal group.

  • Acidity: Sulfonic acids are significantly stronger acids than carboxylic acids. For example, the pKa of methanesulfonic acid is approximately -1.9, while that of acetic acid is 4.76.[16] This means that at physiological pH, the sulfonic acid group will be fully deprotonated (as a sulfonate, -SO₃⁻), contributing to a permanent negative charge and high water solubility.[13]

  • Hydrophilicity: The sulfonate group is more hydrophilic than a carboxylate group due to the greater dispersal of the negative charge over three oxygen atoms, as opposed to two in the carboxylate ion.[17][18] This enhanced hydrophilicity can be advantageous for improving the solubility of highly hydrophobic molecules.[]

Comparison of Linker Architectures
Linker TypeDescriptionAdvantagesDisadvantages
Heterobifunctional Two different reactive groups (e.g., this compound).[20]Allows for controlled, sequential conjugation, leading to more homogenous products.[20]May require more complex, multi-step synthesis.
Homobifunctional Two identical reactive groups.[20]Simpler one-pot reactions for crosslinking identical molecules.[20]Can lead to a heterogeneous mixture of products and polymerization.[20]
Linear A straight chain of PEG units.[2]Simple and predictable structure.[3]
Branched Multiple PEG arms extending from a central core.[2]Can increase the hydrodynamic radius more effectively and allow for the attachment of multiple molecules.[3]More complex synthesis and characterization.

This compound, being a heterobifunctional linker, is particularly well-suited for applications requiring precise control over the conjugation process, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][20]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex therapeutics.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[21] The linker in a PROTAC is a critical component that connects the target protein ligand to the E3 ligase ligand, and its length and composition significantly impact the efficacy of the PROTAC.[21][22]

The use of a PEG linker like this compound in PROTAC synthesis can:

  • Improve Solubility: The inherent hydrophilicity of the PEG and the sulfonic acid group can enhance the solubility of the entire PROTAC molecule.[]

  • Provide Flexibility: The PEG spacer allows for the necessary flexibility to enable the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[21]

  • Facilitate Synthesis: The propargyl group allows for the efficient connection of the two ligands using click chemistry.[21]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin Ub->POI Transfer Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degrades

PROTAC mechanism of action.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[] The linker plays a crucial role in the stability and efficacy of an ADC.[23] The use of a hydrophilic PEG linker like this compound can:

  • Enhance Solubility and Reduce Aggregation: Many cytotoxic drugs are hydrophobic, and a hydrophilic linker can prevent aggregation of the ADC.[24]

  • Improve Pharmacokinetics: The PEG linker can extend the circulation half-life of the ADC.[25]

  • Enable Site-Specific Conjugation: The propargyl group allows for precise attachment of the drug to the antibody, leading to a more homogenous product with a defined drug-to-antibody ratio (DAR).[24]

General Workflow for ADC Development

ADC_Workflow cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Preclinical & Clinical Development Antibody Monoclonal Antibody Conjugation Click Chemistry (CuAAC) Antibody->Conjugation Linker Propargyl-PEG4- sulfonic acid Linker->Conjugation Payload Cytotoxic Payload (with azide) Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

A generalized workflow for the development of an ADC.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound and comparable linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of a propargyl-functionalized molecule (such as a protein conjugated with this compound) to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer. The final concentration of the limiting reactant is typically in the micromolar to low millimolar range.

  • Prepare the copper-ligand premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution. A common ratio is 1:5 (CuSO₄:THPTA).[24]

  • Add the copper-ligand premix to the reaction mixture: Add the premix to the solution containing the alkyne and azide. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.[24]

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[24]

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purify the conjugate: Remove the excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

Protocol for Conjugation of a Carboxylic Acid-PEG Linker to a Primary Amine

This protocol describes the activation of a carboxylic acid-terminated PEG linker and its subsequent conjugation to an amine-containing molecule. This is a common method for attaching linkers to proteins via lysine residues.

Materials:

  • Carboxylic acid-PEG linker

  • Amine-containing molecule (e.g., protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris buffer, pH 8.0)

Procedure:

  • Dissolve the carboxylic acid-PEG linker: Dissolve the linker in the activation buffer.

  • Activate the carboxylic acid: Add a molar excess of EDC and NHS to the linker solution. A typical ratio is 1.5 equivalents of each. Incubate for 15-30 minutes at room temperature.

  • Prepare the amine-containing molecule: Dissolve the protein or other amine-containing molecule in the conjugation buffer.

  • Conjugate the linker to the amine: Add the activated linker solution to the protein solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purify the conjugate: Remove the excess reagents and byproducts by SEC, dialysis, or another suitable method.

Conclusion

This compound is a versatile heterobifunctional linker with distinct advantages for bioconjugation and drug development. Its key differentiators are the propargyl group, which enables highly efficient and specific "click" chemistry reactions, and the sulfonic acid group, which imparts superior hydrophilicity and a permanent negative charge at physiological pH compared to its carboxylic acid counterpart. These features make it an excellent choice for applications where enhanced solubility and controlled, sequential conjugation are critical, such as in the synthesis of advanced therapeutics like PROTACs and ADCs. The selection of the appropriate PEG linker is a critical decision in the design of bioconjugates, and a thorough understanding of the chemical properties and reactivity of different linkers is essential for success.

References

CAS number and molecular weight of Propargyl-PEG4-sulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG4-sulfonic acid, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical data, experimental protocols, and a visualization of its mechanism of action.

Core Compound Data

This compound is a versatile chemical tool featuring a terminal alkyne group (propargyl) and a sulfonic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for covalent linkage to a wide array of molecules, enhancing solubility and providing a flexible bridge.

ParameterValueSource(s)
CAS Number 1817735-29-7[1][2][3]
Molecular Weight 296.3 g/mol [1][2]
Molecular Formula C11H20O7S[1][2]

Applications in Bioconjugation and Drug Development

This compound is prominently used in two key areas of biomedical research:

  • Click Chemistry: The terminal propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the precise and stable conjugation of the linker to molecules bearing an azide group, such as proteins, peptides, or nucleic acids.[4][5]

  • PROTAC Synthesis: As a bifunctional linker, it is instrumental in the synthesis of PROTACs.[3][6] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to target and degrade disease-causing proteins.[3][7] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, initiating the degradation process.[8]

Experimental Protocols

The following are representative protocols for the application of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of the azide-functionalized biomolecule in PBS.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in a 1:5 to 1:10 molar ratio.

    • Add THPTA to the mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Upon completion, purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.

PROTAC Synthesis (Illustrative Example)

This protocol provides a conceptual workflow for the synthesis of a PROTAC using this compound as a linker. This typically involves a multi-step synthesis.

Step 1: Conjugation to the E3 Ligase Ligand

  • The sulfonic acid group of this compound is activated (e.g., using a carbodiimide) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) to form a stable amide bond.

  • The resulting product is an intermediate where the E3 ligase ligand is attached to the PEG linker, with the propargyl group available for the next reaction.

  • Purification of this intermediate is performed using chromatography.

Step 2: Conjugation to the Target Protein Ligand

  • An azide-functionalized ligand for the protein of interest (POI) is synthesized separately.

  • The propargyl-containing intermediate from Step 1 is then reacted with the azide-functionalized POI ligand via a CuAAC reaction, as described in the protocol above.

  • The final PROTAC molecule is purified using preparative HPLC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary role of this compound in PROTACs is to bridge the target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Target Protein (e.g., BRD4) PROTAC PROTAC (with Propargyl-PEG4 Linker) POI->PROTAC Binds to POI Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds to E3 Ligase Ligand Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Catalyzes Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Caption: PROTAC Mechanism of Action.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

References

The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a versatile and highly reactive functional group. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on its application in research, drug development, and bioconjugation.

Core Principles: The Propargyl Group and its Reactivity in CuAAC

The propargyl group, characterized by a terminal alkyne, is a key reactant in the CuAAC reaction. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a propargyl-containing molecule and an azide-functionalized counterpart. The reaction is renowned for its efficiency, often achieving quantitative or near-quantitative yields under mild, biocompatible conditions.[1]

The reactivity of the propargyl group in CuAAC is influenced by several factors, including the electronic nature of its substituents. Electron-withdrawing groups adjacent to the alkyne can enhance its reactivity. For instance, propiolamides have been shown to be slightly more reactive than standard propargyl derivatives, though this increased reactivity can also lead to a higher propensity for Michael addition side reactions.[1] Propargyl compounds, however, offer an excellent balance of reactivity, ease of installation, and cost-effectiveness, making them a popular choice in many applications.[1]

Quantitative Analysis of Propargyl Derivative Reactivity

The choice of the specific propargyl derivative can significantly impact the kinetics and efficiency of the CuAAC reaction. The following tables summarize quantitative data on the relative performance of various terminal alkynes, providing a valuable resource for selecting the optimal building block for a given application.

Alkyne SubstrateTime to 50% Conversion (min)Time to 90% Conversion (min)Notes
Propargyl Derivatives
Propargyl alcohol~15~30Standard, readily available building block.
Propargyl ether~15~30Similar reactivity to propargyl alcohol.
N-Propargylamide~10~25Slightly more reactive than propargyl alcohol/ether.
Propiolamides
Secondary propiolamide<10~20More reactive than standard propargyl derivatives.
Tertiary propiolamide<5<15Highly reactive, but potential for side reactions.
Other Alkynes
4-Pentynoic acid~20~40Prone to side reactions without an accelerating ligand.
Phenylacetylene>30>60Generally slower than propargyl derivatives.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC. Data compiled from kinetic studies using fluorogenic azide assays under typical bioconjugation conditions.[1]

Alkyne SubstrateCatalyst SystemSolventYield (%)
Propargyl amineCu NanocatalystWater>95%
Benzyl azideCu(I)BrWater~85%
Propargyl alcoholCuSO₄/Sodium AscorbateWater/t-BuOH>90%

Table 2: Representative Yields for CuAAC Reactions with Propargyl Derivatives. Yields can vary based on specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of CuAAC reactions. The following sections provide methodologies for common applications involving the propargyl group.

Protocol 1: General Procedure for Small Molecule Synthesis via CuAAC

This protocol is suitable for the synthesis of discrete molecular entities in a laboratory setting.

Materials:

  • Propargyl-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

  • Sodium ascorbate (0.05 - 0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the propargyl-functionalized substrate and the azide in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deoxygenated water.

  • Add the CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bioconjugation - Labeling of a Protein with a Propargyl-Containing Probe

This protocol is designed for the specific labeling of a protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein (e.g., in PBS buffer, pH 7.4)

  • Propargyl-containing probe (e.g., a fluorescent dye or biotin derivative)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive oxygen species)

  • Desalting column

Procedure:

  • Prepare a stock solution of the propargyl-containing probe in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the azide-modified protein solution with the propargyl probe.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand (typically a 1:5 molar ratio) in water.

  • Add the CuSO₄/THPTA solution to the protein-probe mixture.

  • If desired, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer.

  • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.

Visualizing the Core Mechanisms and Workflows

To facilitate a deeper understanding of the processes involving the propargyl group in click chemistry, the following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.

CuAAC_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Coordination Propargyl Propargyl Group (R1-C≡CH) Propargyl->Cu_Acetylide Azide Azide (R2-N3) Metallacycle Six-membered Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Cu Copper-Triazolide Intermediate Metallacycle->Triazole_Cu Cycloaddition Triazole_Cu->CuI Catalyst Regeneration Triazole 1,2,3-Triazole Product Triazole_Cu->Triazole Protonolysis Bioconjugation_Workflow Start Start: Azide-Modified Protein + Propargyl-Probe Reagent_Prep Prepare Reagents: CuSO4/THPTA, Na-Ascorbate Start->Reagent_Prep Click_Reaction Perform CuAAC Reaction (RT, 1-4h) Start->Click_Reaction Reagent_Prep->Click_Reaction Purification Purification: Desalting Column Click_Reaction->Purification Analysis Analysis: SDS-PAGE, MS, etc. Purification->Analysis End End: Labeled Protein Analysis->End

References

The Architect's Molecule: A Technical Guide to Heterobifunctional PEG Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomedical research and drug development, precision and control are paramount. Enter the heterobifunctional polyethylene glycol (PEG) compound, a versatile molecular architect enabling the targeted delivery of therapeutics, the specific labeling of biomolecules, and the intelligent design of surfaces. These linear or branched polymers, possessing distinct reactive groups at each terminus, serve as flexible and biocompatible linkers, bridging the gap between different molecular entities with a high degree of specificity. This technical guide delves into the core research applications of heterobifunctional PEGs, providing a comprehensive overview of their utility, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for innovation.

Core Applications of Heterobifunctional PEG Compounds

The unique dual-reactivity of heterobifunctional PEGs has positioned them as indispensable tools in several key areas of research.[1] Their ability to connect two different molecules with high specificity makes them ideal for creating complex bioconjugates.[2] The PEG backbone itself imparts favorable properties, such as increased solubility and stability, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules.[3]

Targeted Drug Delivery

Heterobifunctional PEGs are instrumental in the design of advanced drug delivery systems, most notably in the fields of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapeutics.[3]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Heterobifunctional PEGs serve as the linker, ensuring that the drug remains attached to the antibody in circulation and is released only upon internalization into the target cancer cell.[4] This targeted approach minimizes systemic toxicity and enhances the therapeutic index of the drug.[4] The use of PEG linkers can also improve the solubility and pharmacokinetic profile of the ADC.[]

  • Nanoparticle Drug Carriers: PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used strategy to improve the systemic circulation time of nanocarriers.[6][7] Heterobifunctional PEGs allow for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles, enabling them to actively target specific cells or tissues.[1] The PEG layer shields the nanoparticle from the immune system, reducing opsonization and phagocytosis, thereby prolonging its circulation half-life.[6][7]

Bioconjugation and Protein Modification

The specific reactivity of the end groups of heterobifunctional PEGs allows for the precise and covalent attachment of a wide range of molecules to proteins and peptides.[8] This has numerous applications, including:

  • Enzyme and Protein Stabilization: PEGylation can protect proteins from enzymatic degradation, increase their thermal and chemical stability, and reduce aggregation.[9]

  • Labeling and Detection: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins or antibodies for use in various bioassays, such as ELISA, flow cytometry, and fluorescence microscopy.[10]

  • Peptide Therapeutics: The short in vivo half-life of many therapeutic peptides can be extended through PEGylation, improving their clinical utility.[4]

Surface Modification

Heterobifunctional PEGs are used to modify the surfaces of various materials to impart desired biological properties.[8]

  • Biocompatible Coatings: Coating medical implants and devices with PEG can reduce protein adsorption and minimize the foreign body response.[8]

  • Biosensors: Immobilizing antibodies or other biorecognition elements onto a sensor surface via a heterobifunctional PEG linker can improve the sensitivity and specificity of the biosensor by reducing non-specific binding.

  • Cell Culture: Modifying cell culture surfaces with specific peptides or growth factors using heterobifunctional PEGs can create more physiologically relevant microenvironments for cell growth and differentiation.

Quantitative Data on the Impact of Heterobifunctional PEGylation

The benefits of utilizing heterobifunctional PEGs in various applications can be quantified. The following tables summarize key performance data from the literature.

Application AreaSystemParameterNon-PEGylatedPEGylatedFold Change/ImprovementReference(s)
Pharmacokinetics Gold Nanoparticles (AuNPs)Blood Half-life (t½)< 30 min57.0 h> 100-fold increase[1][10]
LiposomesBlood Circulation Half-life< 30 minup to 5 h~10-fold increase[11]
Polymeric NanoparticlesBlood Half-life2-3 minup to 6 h> 100-fold increase[12]
Tumor Accumulation Gold Nanoparticles (AuNPs)Tumor Accumulation (%ID/g) at 12hNot Reported~25 times higher than muscleSignificant increase[13]
Liposomes (pH-sensitive)Tumor Growth InhibitionNot as effective60.4%Improved efficacy[14]
Rough NanoparticlesTumor Accumulation (%ID) at 48h< 1%up to 3%~3-fold increase[15]
Drug Delivery Antibody-Drug Conjugate (ADC)Drug-to-Antibody Ratio (DAR)N/ATypically 2-4Enables controlled loading[16][17]
pH-Sensitive LiposomesIntracellular Doxorubicin AccumulationHigherLowerReduced cellular uptake[14]

Note: The data presented is a compilation from various studies and is intended for comparative purposes. The exact values can vary depending on the specific PEG, molecule, nanoparticle system, and experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving heterobifunctional PEG compounds.

Protocol 1: Synthesis of a Heterobifunctional PEG (e.g., α-amine-ω-thiol PEG)

This protocol describes a versatile route for synthesizing heterobifunctional PEGs with different end groups.[3][9]

Materials:

  • α-Azide-ω-thioacetate PEG

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH), dry

  • Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolve α-azide-ω-thioacetate PEG (1 equivalent) and PPh₃ (3 equivalents) in dry MeOH under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the resulting solid in a minimal amount of DCM.

  • Precipitate the product by adding the DCM solution dropwise into cold diethyl ether.

  • Collect the α-amine-ω-thiol PEG product by filtration and dry under vacuum.

  • Characterize the final product using ¹H-NMR and mass spectrometry.

Protocol 2: Conjugation of an Antibody to a Drug via NHS-PEG-Maleimide Linker

This two-step protocol is commonly used for the preparation of Antibody-Drug Conjugates (ADCs).[18]

Step 1: Antibody Modification with the Linker

Materials:

  • Therapeutic Antibody (e.g., Trastuzumab)

  • NHS-PEG-Maleimide linker

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Dissolve the antibody in PBS buffer to a concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.[18]

  • Add a 5 to 20-fold molar excess of the linker solution to the antibody solution with gentle stirring.[18][19]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[19]

  • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS).[18]

Step 2: Conjugation of the Thiol-Containing Drug

Materials:

  • Maleimide-activated antibody (from Step 1)

  • Thiol-containing drug molecule

  • Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)

Procedure:

  • Dissolve the thiol-containing drug in the conjugation buffer.

  • Add the drug solution to the maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • The final ADC product can be purified using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unconjugated drug and aggregated protein.[20]

Protocol 3: Surface Functionalization of Gold Nanoparticles with a Thiol-PEG-Carboxyl Linker

This protocol describes the attachment of a heterobifunctional PEG to gold nanoparticles followed by the conjugation of a molecule with a primary amine.[21][22]

Step 1: Attachment of Thiol-PEG-Carboxyl to Gold Nanoparticles

Materials:

  • Gold nanoparticles (AuNPs) suspension

  • Thiol-PEG-Carboxyl linker

  • Deionized water

Procedure:

  • Add the Thiol-PEG-Carboxyl linker to the AuNPs suspension. The concentration of the linker should be optimized to achieve the desired surface density.

  • Stir the mixture for several hours at room temperature to allow for the formation of the gold-thiol bond.

  • Remove the excess, unbound linker by repeated centrifugation and resuspension of the nanoparticles in deionized water.

Step 2: EDC/NHS Coupling of an Amine-Containing Molecule

Materials:

  • Carboxyl-functionalized AuNPs (from Step 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)[23]

  • Amine-containing molecule (e.g., peptide, protein, or small molecule drug)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)[24]

Procedure:

  • Resuspend the carboxyl-functionalized AuNPs in the Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension to activate the carboxyl groups. A typical starting point is a 1.2-fold molar excess of EDC and NHS over the carboxyl groups.[24]

  • Incubate for 15-30 minutes at room temperature.

  • Centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend them in the Coupling Buffer.

  • Immediately add the amine-containing molecule to the activated nanoparticle suspension.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the final functionalized nanoparticles by centrifugation to remove unreacted molecules.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the application of heterobifunctional PEG compounds.

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfides (optional) mAb->Reduction Conjugation Conjugation Reaction (e.g., Thiol-Maleimide) Reduction->Conjugation Linker Heterobifunctional PEG Linker LinkerPayload Linker-Payload Conjugate Linker->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., HIC, MS for DAR) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: General workflow for the preparation and characterization of an Antibody-Drug Conjugate (ADC).[25][26]

nanoparticle_functionalization_workflow NP Nanoparticle Core (e.g., PLGA, AuNP) Functionalization Surface Functionalization (e.g., Thiol-Gold Chemistry) NP->Functionalization PEG Heterobifunctional PEG (e.g., HS-PEG-COOH) PEG->Functionalization Purification1 Purification (Centrifugation) Functionalization->Purification1 Activation Carboxyl Group Activation (EDC/NHS Chemistry) Purification1->Activation Conjugation Ligand Conjugation Activation->Conjugation Ligand Targeting Ligand (e.g., Antibody, Peptide) Ligand->Conjugation Purification2 Final Purification (Centrifugation) Conjugation->Purification2 FinalNP Targeted Nanoparticle Purification2->FinalNP

Caption: Workflow for the surface functionalization of nanoparticles with a targeting ligand.[22]

her2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab (Antibody component of ADC) HER2 HER2 Receptor Trastuzumab->HER2 Binds and blocks HER2 signaling DrugRelease Drug Release from ADC Trastuzumab->DrugRelease Internalization and PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: Simplified HER2 signaling pathway and the mechanism of action of a Trastuzumab-based ADC.[2][6][9][20][27]

vegf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Bevacizumab Bevacizumab (Antibody component of ADC) VEGF VEGF-A Bevacizumab->VEGF Binds and neutralizes VEGF-A VEGFR VEGF Receptor (VEGFR-1/2) VEGF->VEGFR Binding blocked by Bevacizumab PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis (New Blood Vessel Formation) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Simplified VEGF signaling pathway in endothelial cells and the inhibitory action of a Bevacizumab-based therapeutic.[3][7][28][29][30]

egfr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates ADC_mAb Anti-EGFR mAb (ADC component) ADC_mAb->EGFR Binds and blocks EGFR signaling DrugRelease Drug Release from ADC ADC_mAb->DrugRelease Internalization and PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: Simplified EGFR signaling pathway and the dual mechanism of action of an EGFR-targeting ADC.[8][21][][32][33]

References

The Synthesis of PROTACs Utilizing PEG-Based Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[2] A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker types, polyethylene glycol (PEG)-based linkers have gained prominence due to their unique and advantageous properties.[2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis of PROTACs employing PEG-based linkers. It details experimental protocols for key synthetic strategies, presents quantitative data for representative PROTACs, and visualizes the underlying biological and experimental workflows.

The Strategic Advantage of PEG Linkers in PROTAC Design

The incorporation of PEG linkers in PROTAC design offers several distinct advantages that address common challenges in the development of these novel therapeutics:

  • Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards hydrophobicity, which can lead to poor aqueous solubility. The hydrophilic nature of the repeating ethylene glycol units in PEG linkers significantly improves the overall solubility of the PROTAC molecule, enhancing its compatibility with physiological environments.[2][4]

  • Improved Cell Permeability: The physicochemical properties of the linker are a key determinant of a PROTAC's ability to traverse the cell membrane and reach its intracellular target. While the relationship is complex, the flexibility and polarity imparted by PEG linkers can be optimized to strike a balance that facilitates cell permeability.[2][]

  • Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical parameters that dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[3] Systematic variation of the PEG chain length allows for the empirical optimization of this geometry, which is crucial for efficient ubiquitin transfer and subsequent protein degradation.[][6]

  • Biocompatibility: PEG is widely recognized as a biocompatible and non-toxic polymer, making it an attractive component for therapeutic agents.[7]

Quantitative Analysis of PROTACs with Varying PEG Linker Lengths

The length of the PEG linker can profoundly impact the degradation efficiency and potency of a PROTAC. The following tables summarize the in vitro performance of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

PROTAC Linker Composition DC50 (nM) Dmax (%) Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-PEG33 PEG units45853.5
PROTAC-PEG44 PEG units15>954.2
PROTAC-PEG55 PEG units30903.8
PROTAC-PEG66 PEG units75803.1

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.

This data illustrates a clear structure-activity relationship (SAR), where a PEG4 linker provides the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC scaffold.[8]

Experimental Protocols for PROTAC Synthesis

The synthesis of PROTACs with PEG-based linkers typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker. The two most common strategies are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a two-step synthesis of a PROTAC using a hydroxy-PEG-acid linker, involving the sequential formation of amide bonds.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the hydroxy-PEG-acid linker and an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand (1.0 equivalent)

  • Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid) (1.2 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Hydroxy-PEG-acid linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized POI ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-linker intermediate (1.0 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous DCM (Dichloromethane)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide amine) (1.1 equivalents)

  • Anhydrous DMF

  • DIPEA (3.0 equivalents)

Procedure:

  • Dissolve the POI-linker intermediate (1.0 equivalent) and TEA (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylated intermediate by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using a bifunctional PEG linker containing an azide and a carboxylic acid, employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: Synthesis of the E3 Ligase-Linker Intermediate

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.0 equivalent)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Final PROTAC Synthesis via CuAAC

Materials:

  • E3 ligase-linker intermediate (containing an azide) (1.0 equivalent)

  • Alkyne-functionalized POI ligand (1.0 equivalent)

  • Copper(II) sulfate (CuSO4) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • t-BuOH/H2O (1:1) solvent mixture

Procedure:

  • Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a t-BuOH/H2O (1:1) mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) followed by an aqueous solution of CuSO4 (0.1 equivalents).

  • Stir the reaction at room temperature until completion (monitor by LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Visualization of Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes involved in PROTAC development is crucial for researchers. The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start Ligand_Func Functionalize Ligands (if necessary) Start->Ligand_Func First_Coupling First Coupling Reaction (e.g., Amide Bond Formation) Ligand_Func->First_Coupling Purification1 Purification of Intermediate (HPLC) First_Coupling->Purification1 Second_Coupling Second Coupling Reaction (e.g., Click Chemistry) Purification1->Second_Coupling Purification2 Final PROTAC Purification (HPLC) Second_Coupling->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End Final PROTAC Characterization->End

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

The use of PEG-based linkers has become a cornerstone in the design and synthesis of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a versatile tool for medicinal chemists. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, particularly with tunable elements like PEG chains, will remain a critical aspect of developing the next generation of protein-degrading therapeutics.

References

Methodological & Application

Application Notes: Utilizing Propargyl-PEG4-sulfonic acid for Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a hydrophilic, PEGylated linker designed for facile bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This linker features a terminal alkyne group for reaction with azide-functionalized molecules, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal sulfonic acid group that imparts significant aqueous solubility. These properties make it an ideal reagent for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids in aqueous environments, with broad applications in drug development, diagnostics, and proteomics.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions to form a stable triazole linkage. This application note provides a detailed protocol for the use of this compound in a typical bioconjugation reaction, specifically the labeling of an azide-modified protein with a fluorescent reporter.

Core Principles of the CuAAC Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable method for covalently linking two molecules. The reaction involves the formation of a stable triazole ring from a terminal alkyne and an azide. The catalytic cycle is initiated by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To stabilize the catalytically active Cu(I) oxidation state and prevent its disproportionation or oxidation, a chelating ligand is employed. For aqueous systems, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred.

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-modified protein (e.g., a protein with a genetically incorporated azido-amino acid or chemically modified with an azide linker)

  • Azide-functionalized fluorescent dye (for conjugation to the this compound prior to protein labeling, or an alkyne-functionalized dye if the protein is azide-modified)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., HEPES or phosphate buffer)

  • DMSO (for dissolving non-aqueous soluble reagents)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Protocol: Labeling of an Azide-Modified Protein with this compound

This protocol outlines the steps for labeling an azide-modified protein. A similar protocol can be followed to first conjugate this compound to an azide-containing molecule (like a fluorescent dye) and then react the resulting alkyne-functionalized molecule with an azide-modified protein.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in an appropriate aqueous buffer (e.g., PBS). Due to its high water solubility, direct dissolution in buffer is typically feasible.

  • Azide-Modified Protein: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • THPTA: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use to ensure its reducing activity.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of this compound. The optimal molar ratio may need to be determined empirically for each specific protein and application.

  • Prepare the catalyst premix in a separate tube immediately before use:

    • Combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final reaction concentration of 1 mM CuSO₄, use 5 mM THPTA).

    • Gently mix the catalyst solution.

3. Click Reaction:

  • To the protein-alkyne mixture, add the catalyst premix to achieve a final CuSO₄ concentration of 0.5-2 mM. Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle end-over-end mixing. For sensitive proteins, the reaction can be performed at 4°C, potentially requiring a longer incubation time.

4. Purification of the Labeled Protein:

  • Following the incubation period, remove the excess reagents (unreacted this compound, copper, ligand, and ascorbate) from the labeled protein.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecule reactants. Use a column with an appropriate molecular weight cutoff for your protein.

  • Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove small molecules. Perform several buffer changes over 24-48 hours.

5. Analysis and Storage:

  • Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical techniques such as SDS-PAGE with fluorescent imaging (if a fluorescent tag was used), mass spectrometry, or UV-Vis spectroscopy.

  • Store the purified, labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage.

Data Presentation

The following table summarizes typical quantitative parameters for a CuAAC reaction using a water-soluble PEGylated alkyne like this compound for protein labeling.

ParameterRecommended RangeStarting PointNotes
Protein Concentration 1 - 10 mg/mL2 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.
Alkyne:Protein Molar Ratio 5:1 - 50:110:1The optimal ratio depends on the number of available azide sites and should be optimized.
CuSO₄ Concentration 0.1 - 2 mM1 mMHigher concentrations can increase reaction rates but may also lead to protein damage.
Ligand (THPTA):CuSO₄ Ratio 2:1 - 5:15:1A higher ligand ratio helps to stabilize the Cu(I) catalyst and protect the protein.
Sodium Ascorbate Concentration 1 - 10 mM5 mMA significant excess is used to maintain a reducing environment.
Reaction Time 1 - 12 hours2 hoursCan be extended for reactions at lower temperatures or with lower reactant concentrations.
Reaction Temperature 4 - 37 °CRoom Temperature (20-25°C)Lower temperatures can be used for sensitive proteins.
pH 6.5 - 8.07.4The reaction is generally tolerant of a range of pH values.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage azide_protein Azide-Modified Protein reaction_mixture Reaction Incubation (1-4h at RT) azide_protein->reaction_mixture Add to reaction alkyne_peg This compound alkyne_peg->reaction_mixture Add to reaction catalyst_premix Catalyst Premix (CuSO4 + THPTA) catalyst_premix->reaction_mixture Add to reaction reducer Sodium Ascorbate (Freshly Prepared) reducer->reaction_mixture Initiate reaction purification Size-Exclusion Chromatography or Dialysis reaction_mixture->purification analysis SDS-PAGE / Mass Spec purification->analysis storage Storage (4°C or -80°C) analysis->storage

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Bioconjugation with Propargyl-PEG4-sulfonic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker molecule widely utilized in the field of bioconjugation.[1][2][3] Its structure incorporates three key chemical motifs: a terminal propargyl group (an alkyne), a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. This combination of features makes it a versatile tool for covalently linking molecules, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4]

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6][7] The propargyl group serves as the reactive handle for conjugation with azide-modified biomolecules, forming a stable triazole linkage.[5][6] The PEG4 spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate, which can be crucial for maintaining the biological activity of the conjugated molecules.[7] The sulfonic acid group further increases the hydrophilicity of the linker, improving its handling in aqueous buffers and the pharmacokinetic properties of the final bioconjugate.[6]

Key Features and Applications

  • Propargyl Group for Click Chemistry: The terminal alkyne enables highly efficient and specific conjugation to azide-modified molecules via CuAAC. This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.

  • PEG4 Spacer: The polyethylene glycol chain imparts hydrophilicity, which can prevent aggregation of the bioconjugate and improve its pharmacokinetic profile.[8] It also provides a flexible spacer arm between the conjugated molecules.

  • Sulfonic Acid Group: This strongly acidic and hydrophilic group significantly enhances the water solubility of the linker and the resulting bioconjugate.[9]

  • Applications in ADC and PROTAC Development: This linker is suitable for the synthesis of ADCs, where a cytotoxic drug is attached to an antibody, and PROTACs, which are designed to induce the degradation of specific target proteins.[4][10]

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The bioconjugation of this compound with an azide-modified biomolecule proceeds via the CuAAC mechanism. This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The key steps are:

  • In situ Generation of Cu(I): The reaction is initiated by the reduction of a copper(II) salt (e.g., CuSO₄) to the catalytically active copper(I) species using a reducing agent, most commonly sodium ascorbate.[11]

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the this compound to form a copper acetylide intermediate.

  • Cycloaddition: The azide-modified biomolecule then undergoes a 1,3-dipolar cycloaddition with the copper acetylide.

  • Protonation and Catalyst Regeneration: The resulting intermediate is protonated to yield the final triazole-linked bioconjugate and regenerate the Cu(I) catalyst.

To enhance the reaction efficiency and protect the biomolecules from oxidative damage that can be caused by the copper catalyst, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in the reaction mixture.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the bioconjugation of an azide-modified protein with this compound via CuAAC. These conditions may require optimization depending on the specific biomolecule and desired outcome.

ParameterTypical Range/ValueNotes
Reactant Molar Ratio
Azide-modified Protein1 equivalent
This compound5-20 equivalentsExcess linker is used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)1-5 equivalents
Sodium Ascorbate5-20 equivalentsShould be in excess relative to CuSO₄.
Copper Ligand (e.g., THPTA)5-10 equivalentsUsed in excess to CuSO₄ to stabilize the Cu(I) and protect the protein.
Reaction Conditions
Temperature4 - 37 °CLower temperatures are often preferred for sensitive proteins.
Reaction Time1 - 12 hoursCan be monitored by analytical techniques to determine completion.
pH7.0 - 8.0Reaction is typically performed in a buffered aqueous solution (e.g., PBS).
Expected Outcome
Conjugation Efficiency/Yield> 80%Highly dependent on the specific protein and reaction optimization.[13]
Purity of Conjugate> 95% (after purification)Purification is necessary to remove excess reagents.

Experimental Protocols

Protocol 1: Bioconjugation of an Azide-Modified Protein with this compound

This protocol provides a general procedure for the conjugation of an azide-modified protein with this compound using CuAAC.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

  • Microcentrifuge tubes

Equipment:

  • Vortex mixer

  • Incubator or temperature-controlled shaker

  • Spectrophotometer for protein quantification

  • Chromatography system for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in deionized water.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to PBS to a final concentration of 1-5 mg/mL.

    • Add the desired molar excess of this compound to the protein solution and mix gently.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. Vortex briefly.

    • Add the catalyst premix to the protein-linker solution and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 1-4 hours. Gentle shaking or rotation may be beneficial.

  • Purification:

    • After the incubation period, purify the conjugate from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

  • Storage:

    • Store the purified conjugate in an appropriate buffer at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of the Bioconjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein. The conjugated protein band should migrate slower than the unconjugated protein.

2. Mass Spectrometry (MS):

  • Use techniques such as MALDI-TOF or ESI-MS to determine the exact mass of the bioconjugate. This will confirm the successful conjugation and can help determine the drug-to-antibody ratio (DAR) in the case of ADCs.

3. HPLC Analysis:

  • Use analytical size-exclusion or reverse-phase HPLC to assess the purity of the conjugate and quantify the extent of conjugation.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Azide-Modified Protein Solution mix_reagents Combine Protein, Linker, and Catalyst Premix prep_protein->mix_reagents prep_linker Prepare Propargyl-PEG4-sulfonic acid Stock Solution prep_linker->mix_reagents prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep_catalyst->mix_reagents prep_reducer Prepare Sodium Ascorbate Solution initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction mix_reagents->initiate_reaction incubate Incubate (1-4h) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC POI Target Protein E3 E3 Ubiquitin Ligase PROTAC PROTAC Warhead Propargyl-PEG-Linker E3 Ligase Ligand PROTAC:warhead->POI PROTAC:ligand->E3

Caption: Simplified model of a PROTAC inducing proximity between a target protein and an E3 ligase.

References

Application Notes and Protocols: Propargyl-PEG4-sulfonic acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker designed for the development of antibody-drug conjugates (ADCs). This linker possesses three key chemical features that address common challenges in ADC design: a propargyl group for bioorthogonal conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and a sulfonic acid group to enhance aqueous solubility. The strategic combination of these components aims to improve the physicochemical properties, stability, and in vivo performance of ADCs.[1][2][3][4]

The propargyl group facilitates covalent conjugation to an azide-modified molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][5] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for precise control over the conjugation process. The PEG4 spacer and the sulfonic acid moiety both contribute to the hydrophilicity of the linker.[2][4] Increasing the hydrophilicity of the linker-payload can mitigate the aggregation often seen with hydrophobic cytotoxic drugs, leading to improved ADC stability, enhanced pharmacokinetics, and the potential for higher drug-to-antibody ratios (DARs).[6][7][8]

These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for conjugation and characterization.

Key Applications in ADC Development

  • Improved Hydrophilicity and Reduced Aggregation: The PEG4 spacer and sulfonic acid group significantly increase the water solubility of the linker.[1][2] When attached to a hydrophobic payload, this increased hydrophilicity can prevent aggregation of the final ADC product, a critical factor for manufacturing and in vivo stability.[6][7]

  • Site-Specific Conjugation: The propargyl group allows for a highly specific "click" reaction with an azide-functionalized antibody or drug. This bioorthogonal reaction enables precise control over the site of conjugation, leading to more homogeneous ADC populations compared to stochastic methods like lysine conjugation.[1][5]

  • Enhanced Pharmacokinetics: By reducing hydrophobicity and aggregation, hydrophilic linkers like this compound can lead to improved pharmacokinetic profiles, including longer circulation times and reduced clearance.[6][7]

  • Potential for Higher Drug-to-Antibody Ratios (DARs): The increased solubility imparted by the hydrophilic linker can enable the attachment of a higher number of drug molecules per antibody without compromising stability, potentially leading to enhanced potency.[8]

Data Presentation: Expected Performance of ADCs with Hydrophilic Linkers

While specific data for ADCs constructed with this compound is not extensively published, the following tables summarize representative quantitative data from studies on ADCs utilizing similar hydrophilic, PEGylated, and sulfonated linkers. This data provides an expectation of the performance benefits that can be achieved.

Table 1: Physicochemical Properties of ADCs with Hydrophilic vs. Hydrophobic Linkers

ParameterADC with Hydrophobic LinkerADC with Hydrophilic (PEG/Sulfonated) LinkerReference(s)
Aggregation (%) 10 - 30%< 5%[7]
Solubility LowHigh[1][2]
Achievable DAR 2 - 44 - 8[8]

Table 2: In Vitro and In Vivo Performance of ADCs with Hydrophilic Linkers

ParameterADC with Hydrophobic LinkerADC with Hydrophilic (PEG/Sulfonated) LinkerReference(s)
In Vitro Cytotoxicity (IC50) 10 - 100 nM1 - 50 nM[8]
Plasma Stability (Half-life) Variable, often shorterGenerally longer[6][7]
In Vivo Efficacy (Tumor Growth Inhibition) ModerateOften enhanced[7][8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Preparation of an Azide-Modified Antibody

Site-specific introduction of an azide group onto the antibody is a prerequisite for conjugation with the propargyl-functionalized linker. This can be achieved through various methods, including enzymatic modification of glycans or incorporation of unnatural amino acids. A common method involves the enzymatic modification of the Fc-glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • β-galactosidase

  • Gal-T1(Y289L) enzyme

  • UDP-GalNAz

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Degalactosylation: Incubate the mAb with β-galactosidase to expose terminal N-acetylglucosamine (GlcNAc) residues on the Fc-glycans.

  • Azide Installation: To the degalactosylated mAb, add Gal-T1(Y289L) and UDP-GalNAz. Incubate to enzymatically transfer the azide-modified galactose (GalNAz) to the exposed GlcNAc residues.

  • Purification: Purify the azide-modified antibody using size-exclusion chromatography to remove enzymes and excess reagents.

  • Characterization: Confirm the incorporation of the azide group using mass spectrometry.

Protocol 2: Preparation of a Drug-Linker Conjugate

The this compound linker is first conjugated to the cytotoxic payload. This typically involves reacting a functional group on the payload with a corresponding reactive group on the linker (if the linker were further modified) or synthesizing the payload with an azide group to react with the propargyl linker. For this protocol, we will assume the payload is modified with an azide group.

Materials:

  • Azide-modified cytotoxic drug

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS with 5% DMSO, pH 7.4)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the azide-modified drug, this compound, CuSO4, THPTA, and sodium ascorbate in appropriate solvents.

  • Initiate Reaction: In a reaction vessel, combine the azide-modified drug and a molar excess of this compound in the reaction buffer.

  • Add Catalyst: Add the CuSO4/THPTA complex and sodium ascorbate to initiate the click reaction.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Purify: Purify the drug-linker conjugate using reverse-phase HPLC.

  • Characterize: Confirm the structure and purity of the drug-linker conjugate using mass spectrometry and NMR.

Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified antibody with the propargyl-functionalized drug-linker.

Materials:

  • Azide-modified antibody

  • This compound-drug conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody and Drug-Linker: Prepare solutions of the azide-modified antibody and the propargyl-functionalized drug-linker in the conjugation buffer.

  • Initiate Conjugation: In a reaction vessel, combine the azide-modified antibody with a molar excess of the drug-linker conjugate.

  • Add Catalyst: Add the pre-mixed CuSO4/THPTA complex and freshly prepared sodium ascorbate to the reaction mixture to catalyze the click reaction.

  • Incubate: Gently mix and incubate the reaction at room temperature for 2-4 hours.

  • Purify the ADC: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and catalyst components.

  • Characterize the ADC: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Procedure (HIC):

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • The different DAR species will elute as distinct peaks.

    • Calculate the average DAR by integrating the peak areas of the different species.

  • Procedure (MS):

    • Deglycosylate the ADC using an enzyme such as PNGase F.

    • Analyze the deglycosylated ADC by LC-MS.

    • The mass difference between the unconjugated antibody and the ADC will allow for the determination of the number of conjugated drug-linkers and thus the DAR.

2. Stability Assessment:

  • Method: Size-Exclusion Chromatography (SEC) for aggregation and plasma stability assay.

  • Procedure (Aggregation):

    • Analyze the ADC by SEC at different time points during storage under various conditions (e.g., 4°C, 25°C).

    • An increase in high molecular weight species indicates aggregation.

  • Procedure (Plasma Stability):

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • At various time points, analyze the samples by an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and released payload.

3. In Vitro Cytotoxicity Assay:

  • Method: Cell viability assay (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Plate target antigen-positive and antigen-negative cancer cells.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay.

    • Calculate the IC50 value for each condition.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation ADC Conjugation cluster_characterization Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified mAb mAb->azide_mAb Enzymatic Modification ADC Antibody-Drug Conjugate (ADC) azide_mAb->ADC drug Azide-Modified Cytotoxic Drug drug_linker Propargyl-Linker-Drug drug->drug_linker linker Propargyl-PEG4- sulfonic acid linker->drug_linker drug_linker->ADC CuAAC Click Chemistry DAR DAR Determination (HIC, MS) ADC->DAR Stability Stability Assessment (SEC, Plasma Assay) ADC->Stability Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity

Caption: Workflow for ADC Synthesis and Characterization.

Signaling_Pathway ADC ADC Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Application Notes and Protocols: Surface Modification Using Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker widely utilized in bioconjugation and materials science for surface modification.[1][2] This molecule possesses three key chemical features: a terminal propargyl group, a tetraethylene glycol (PEG4) spacer, and a sulfonic acid group.[1][3][4] The propargyl group allows for covalent attachment to azide-modified molecules or surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][3][4] The hydrophilic PEG4 spacer enhances water solubility, increases biocompatibility, and provides a flexible connection between the surface and the conjugated biomolecule.[1][3][4] The sulfonic acid group, being highly acidic and hydrophilic, facilitates strong interactions with various surfaces and further improves aqueous solubility.[5] These properties make this compound a versatile tool for the development of advanced biomaterials, drug delivery systems, and diagnostic probes.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing surface modification experiments.

PropertyValueReferences
Molecular FormulaC₁₁H₂₀O₇S[1][2][6]
Molecular Weight296.34 g/mol [1][2][6]
AppearanceSolid[6]
Purity≥95%[6][7]
SolubilityWater, DMSO, DCM, DMF[7]
Storage Conditions-20°C[3][7][8]

Applications

The unique chemical structure of this compound lends itself to a variety of applications in research and drug development:

  • Surface Modification: This molecule is used to modify the surfaces of materials such as metal oxides (e.g., silica, titanium dioxide) and nanoparticles.[5] The sulfonic acid group can interact with the surface, while the propargyl group is available for subsequent "click" reactions to attach biomolecules, creating a stable and functionalized surface.[5] This can be used to enhance hydrophilicity, improve biocompatibility, and reduce non-specific protein adsorption.[5]

  • Bioconjugation: this compound serves as a linker to conjugate various biomolecules, including peptides, proteins, and oligonucleotides, to other molecules or surfaces.[1][2] The highly selective nature of the click chemistry reaction ensures that the biomolecules are attached in a controlled manner, preserving their biological activity.[1]

  • Drug Delivery: In the field of drug delivery, this linker is employed to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to create antibody-drug conjugates (ADCs).[1][5][9] The PEG spacer can improve the pharmacokinetic properties of the drug delivery system.[9]

  • PROTAC Synthesis: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8][10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in surface modification and subsequent bioconjugation. Researchers should optimize these protocols for their specific applications.

Protocol 1: Surface Modification of a Substrate

This protocol describes the general steps for modifying a substrate (e.g., a glass slide, silicon wafer, or nanoparticles) with this compound.

Materials:

  • Substrate to be modified

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or a buffer solution appropriate for the substrate)

  • Deionized water

  • Nitrogen gas stream

  • Cleaning solution for the substrate (e.g., Piranha solution for glass/silicon; Caution: Piranha solution is extremely corrosive and reactive )

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface. For glass or silicon surfaces, this can be achieved by sonication in a suitable solvent followed by treatment with a cleaning solution like Piranha solution. After cleaning, rinse extensively with deionized water and dry under a stream of nitrogen.

  • Solution Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. The concentration will need to be optimized but can typically range from 1 to 10 mM.

  • Surface Functionalization: Immerse the cleaned and dried substrate in the this compound solution. The incubation time and temperature will need to be optimized. Incubation can range from 1 to 24 hours at room temperature or slightly elevated temperatures.

  • Washing: After incubation, remove the substrate from the solution and wash it thoroughly with the anhydrous solvent to remove any non-covalently bound linker. Follow with a rinse with deionized water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization (Optional but Recommended): The modified surface can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and other elements from the linker, and contact angle measurements to assess changes in surface hydrophilicity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Functionalized Surface

This protocol outlines the "click" reaction to attach an azide-modified biomolecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrate (from Protocol 1)

  • Azide-modified biomolecule (e.g., peptide, protein, DNA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 500 mM).

    • If using a ligand, prepare a stock solution of TBTA in a suitable solvent like DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

    • Solution of the azide-modified biomolecule.

    • If used, the TBTA solution.

    • CuSO₄ solution.

    • Sodium ascorbate solution. The final concentrations will need to be optimized, but typical ranges are 10-100 µM for the biomolecule, 50-100 µM for CuSO₄, and 0.5-1 mM for sodium ascorbate.

  • Click Reaction: Immerse the propargyl-functionalized substrate in the reaction mixture. The reaction is typically carried out at room temperature for 1 to 4 hours. Gentle agitation can improve reaction efficiency.

  • Washing: After the reaction, remove the substrate and wash it extensively with the reaction buffer to remove unreacted biomolecules and copper catalyst. A final rinse with deionized water is recommended.

  • Drying: Dry the now bioconjugated surface under a stream of nitrogen.

  • Characterization: The successful immobilization of the biomolecule can be confirmed using techniques such as fluorescence microscopy (if the biomolecule is fluorescently labeled), XPS, or by performing a functional assay specific to the attached biomolecule.

Visualizations

The following diagrams illustrate the experimental workflow for surface modification and the logical relationship of this compound as a linker in a PROTAC.

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Bioconjugation via Click Chemistry A Substrate Cleaning B Drying A->B C Incubation in This compound Solution B->C Proceed to Functionalization D Washing C->D E Drying D->E F Preparation of Azide-Biomolecule & Catalyst Mix E->F Proceed to Bioconjugation G Incubation of Functionalized Surface F->G H Washing G->H I Drying H->I J Functionalized Surface Ready for Application I->J Characterization PROTAC_Structure cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker This compound (as part of the linker) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds to E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds to Linker->E3_Ligase_Ligand PROTAC_Molecule PROTAC_Molecule

References

Application Notes: Site-Specific Protein Labeling with Propargyl-PEG4-sulfonic acid via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of proteins using Propargyl-PEG4-sulfonic acid. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the introduction of an azide group onto the target protein, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound. The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility of the labeled protein in aqueous solutions, while the sulfonic acid group can provide additional functionality. This technique is a powerful tool for a variety of applications, including proteomic studies, the development of antibody-drug conjugates (ADCs), and the creation of protein-based diagnostics.[1][2]

The overall workflow involves two main stages:

  • Azide Functionalization of the Target Protein: An azide group is covalently attached to the protein. A common method targets primary amines (lysine residues and the N-terminus) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.[1][3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with the alkyne-containing this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5][6][7]

Data Presentation

The efficiency of each step in the labeling protocol can be assessed using various analytical techniques. The following tables summarize typical quantitative data for the labeling of a generic IgG antibody.

Table 1: Quantitative Parameters for Azide-Functionalization of a Generic IgG Antibody

ParameterTypical ValueMethod of Determination
Degree of Labeling (DoL)1 - 8 azides/antibodyMass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%)30 - 75%UV-Vis Spectroscopy (quantifying unreacted azide reagent)
Protein Recovery (%)> 90%Protein Concentration Assay (e.g., BCA assay)

Table 2: Quantitative Parameters for CuAAC Reaction with this compound

ParameterTypical ValueMethod of Determination
Conjugation Efficiency (%)> 95%SDS-PAGE with in-gel fluorescence (if using a fluorescent alkyne) or Mass Spectrometry
Final Labeled Protein Yield (%)> 85%Protein Concentration Assay (e.g., BCA assay)
Purity of Final Conjugate (%)> 98%SDS-PAGE, Size Exclusion Chromatography (SEC)

Experimental Protocols

Protocol 1: Azide Functionalization of Proteins using Azido-PEG4-NHS Ester

This protocol describes the introduction of azide groups onto a protein by targeting primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the labeling reaction.[1]

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.[3]

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved Azido-PEG4-NHS Ester reagent. The optimal molar ratio may need to be determined empirically for each specific protein.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted Azido-PEG4-NHS Ester and byproducts by dialysis against PBS or by using a spin desalting column.[1] The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized protein and this compound.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (freshly prepared)

  • Purification system (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.[8]

    • Prepare a 100 mM stock solution of THPTA in water.[8]

    • Prepare a fresh 300 mM stock solution of Sodium Ascorbate in water.[8]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and a 5-10 fold molar excess of the this compound solution.

  • Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use by mixing the CuSO4 and THPTA solutions. A typical final concentration in the reaction is 1-2 mM CuSO4 and 5-10 mM THPTA.[9] Let this stand for 1-2 minutes.

  • Initiation of Click Reaction: Add the catalyst premix to the protein-alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[5]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. If a fluorescent probe is used, protect the reaction from light.

  • Purification: Purify the labeled protein from the catalyst, excess reagents, and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Functionalization cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis protein Target Protein (e.g., Antibody) azide_protein Azide-Functionalized Protein protein->azide_protein  Amine  Reaction azide_reagent Azido-PEG4-NHS Ester azide_reagent->azide_protein labeled_protein Labeled Protein azide_protein->labeled_protein  CuAAC  Reaction propargyl_reagent This compound propargyl_reagent->labeled_protein purification Purification (e.g., Desalting Column) labeled_protein->purification catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + THPTA) catalyst->labeled_protein analysis Analysis (SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for protein labeling.

signaling_pathway_application cluster_cellular_process Cellular Environment cluster_detection Detection and Analysis unlabeled_protein Protein of Interest labeled_protein_in_situ Azide-Labeled Protein (in situ) unlabeled_protein->labeled_protein_in_situ azide_metabolite Azide-Containing Metabolic Precursor azide_metabolite->unlabeled_protein Metabolic Incorporation cell_lysis Cell Lysis labeled_protein_in_situ->cell_lysis click_reaction Click Reaction with Propargyl-PEG4-Probe cell_lysis->click_reaction analysis Downstream Analysis (e.g., Proteomics, Imaging) click_reaction->analysis propargyl_probe Propargyl-PEG4-sulfonic acid Probe propargyl_probe->click_reaction

Caption: Metabolic labeling and detection workflow.

References

Application Notes and Protocols for Nanoparticle Functionalization with Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker molecule designed for the surface modification of nanoparticles. This linker possesses a terminal propargyl group, which allows for covalent attachment to azide-modified molecules or surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The molecule also features a sulfonic acid group, which imparts a negative surface charge and enhances the hydrophilicity and colloidal stability of the functionalized nanoparticles in aqueous media. The tetraethylene glycol (PEG4) spacer further increases biocompatibility and reduces non-specific protein adsorption.

These properties make this compound an ideal reagent for developing advanced nanoparticle systems for applications in targeted drug delivery, diagnostics, and bioimaging. The functionalized nanoparticles can be further conjugated with targeting ligands, therapeutic agents, or imaging probes through the versatile propargyl group.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₇S[1]
Molecular Weight 296.34 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Soluble in water and most polar organic solvents.
Functional Groups Propargyl (-C≡CH), Sulfonic Acid (-SO₃H)[2][3]

Experimental Protocols

This section provides a detailed protocol for the functionalization of amine-modified iron oxide nanoparticles with this compound.

Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (A-IONPs)

This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles with surface amine groups.

Materials:

  • Iron(III) acetylacetonate

  • Polyethylene glycol (PEG)

  • Branched polyethyleneimine (b-PEI)

  • Anhydrous benzyl ether

  • Nitrogen or Argon gas

  • Ethanol

  • Deionized water

  • Magnetic separator

Procedure:

  • In a three-neck flask, combine iron(III) acetylacetonate, PEG, and b-PEI in anhydrous benzyl ether.

  • Under a nitrogen or argon atmosphere, heat the mixture to 200°C for 2 hours with vigorous stirring.

  • Increase the temperature to 265°C and maintain for an additional 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles and wash them several times with ethanol and deionized water.

  • Use a magnetic separator to collect the nanoparticles during the washing steps.

  • Resuspend the final amine-functionalized iron oxide nanoparticles (A-IONPs) in deionized water.

Protocol 2: Functionalization of A-IONPs with this compound

This protocol details the covalent conjugation of this compound to the surface of A-IONPs using carbodiimide chemistry.

Materials:

  • Amine-functionalized iron oxide nanoparticles (A-IONPs) from Protocol 1

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (10 kDa MWCO) or magnetic separator

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a final concentration of 10 mg/mL.

    • Add EDC and NHS to the solution to a final concentration of 10 mM each.

    • Incubate the mixture for 30 minutes at room temperature with gentle agitation to activate the carboxylic acid equivalent of the sulfonic acid.

  • Conjugation to A-IONPs:

    • Disperse the A-IONPs in MES buffer to a concentration of 1 mg/mL.

    • Add the activated this compound solution to the A-IONP dispersion at a 10-fold molar excess of the linker to the estimated amine groups on the nanoparticle surface.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle agitation.

  • Purification:

    • Purify the functionalized nanoparticles by repeated washing with PBS using centrifugal filtration or magnetic separation to remove unreacted linker and byproducts.

    • Resuspend the final this compound functionalized IONPs (PFS-IONPs) in PBS.

Characterization Data

The successful functionalization of nanoparticles can be confirmed by various characterization techniques. The following table presents representative data for iron oxide nanoparticles before and after functionalization with this compound.

ParameterBare IONPsAmine-Functionalized IONPs (A-IONPs)This compound IONPs (PFS-IONPs)Method of Analysis
Hydrodynamic Diameter (nm) 15.2 ± 1.518.5 ± 2.125.8 ± 3.2Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.180.210.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -5.3 ± 0.8+29.1 ± 2.5-35.6 ± 3.1Electrophoretic Light Scattering (ELS)
Surface Functional Groups -OH-NH₂-SO₃H, -C≡CHFourier-Transform Infrared Spectroscopy (FTIR)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and functionalization of iron oxide nanoparticles with this compound.

G cluster_synthesis Synthesis of A-IONPs cluster_functionalization Functionalization with this compound Fe_precursor Iron(III) Acetylacetonate Reaction High-Temperature Reaction Fe_precursor->Reaction PEG_PEI PEG & b-PEI PEG_PEI->Reaction Solvent Benzyl Ether Solvent->Reaction Washing Washing & Magnetic Separation Reaction->Washing A_IONPs Amine-Functionalized IONPs (A-IONPs) Washing->A_IONPs Conjugation Conjugation Reaction A_IONPs->Conjugation Linker This compound Activation Activation in MES Buffer Linker->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation Purification Purification (Centrifugation/Magnetic Separation) Conjugation->Purification PFS_IONPs PFS-IONPs Purification->PFS_IONPs G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotion of Survival STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Nanoparticle Targeted Nanoparticle (e.g., anti-EGFR PFS-IONP) Nanoparticle->EGFR Inhibition

References

Application Notes and Protocols for Drug Delivery Systems with PEG Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and evaluation of drug delivery systems incorporating polyethylene glycol (PEG) sulfonic acid. The inclusion of a sulfonic acid group (-SO₃H) on the PEG chain offers unique advantages, including enhanced hydrophilicity and strong interactions with surfaces, making it a valuable component in modern drug delivery design.[1] This document outlines key experimental protocols, presents representative data, and illustrates relevant biological pathways and experimental workflows.

Characterization of PEG Sulfonic Acid-Based Nanoparticles

The initial step in developing a drug delivery system is the thorough characterization of the nanoparticles. This ensures reproducibility and provides a baseline for in vitro and in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
PEG-PLGA NPs[2][3]135 - 365< 0.15-22 to -415 - 1565 - 95
PEGylated Gold Nanoparticles (AuNPs)[4][5]10 - 150< 0.2-15 to +2010 - 20> 90
PEGylated Liposomes[6]100 - 200< 0.2-10 to -305 - 12> 85
PEGylated Micelles[7]30 - 100< 0.25-5 to -2512 - 60> 90

Experimental Protocol: Nanoparticle Characterization

Particle Size and Zeta Potential Measurement (Dynamic Light Scattering)

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

Materials:

  • PEG Sulfonic Acid-based nanoparticle suspension

  • Deionized water

  • Disposable cuvettes

  • Zeta potential cells

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute the nanoparticle suspension to a concentration of 0.1-1 mg/mL in deionized water.

  • For particle size and PDI measurement, transfer the diluted suspension to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement at a scattering angle of 173° and a temperature of 25°C.

  • For zeta potential measurement, transfer the diluted suspension into a zeta potential cell.

  • Place the cell in the instrument and measure the electrophoretic mobility to calculate the zeta potential.[2]

  • Perform all measurements in triplicate to ensure accuracy.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Objective: To quantify the amount of drug successfully loaded into the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Lyophilizer

  • Suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Standard solutions of the free drug

Procedure:

  • Lyophilize a known mass of the drug-loaded nanoparticle suspension to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of the drug in the solution using a UV-Vis spectrophotometer or HPLC by comparing the absorbance or peak area to a pre-established standard curve of the free drug.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

In Vitro Evaluation

In vitro studies are essential to assess the biological activity of the drug delivery system before proceeding to more complex in vivo models. Key in vitro assays include cytotoxicity, cellular uptake, and drug release studies.

Table 2: Representative In Vitro Performance of PEGylated Nanoparticles

Cell LineAssayNanoparticle TypeKey Finding
A549 (Lung Cancer)MTT AssayPEGylated Bendamustine NPsIC50 of 12.5 µg/mL
MCF-7 (Breast Cancer)Flow CytometryPEGylated PLGA NPs3-fold increase in cellular uptake compared to non-PEGylated NPs[8]
HeLa (Cervical Cancer)Confocal MicroscopyPEG-TAT-AuNPsEfficient internalization and nuclear localization[9]

Experimental Protocol: In Vitro Assays

Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of the drug-loaded nanoparticles on cell viability.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Drug-loaded nanoparticle suspensions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug-loaded nanoparticle that inhibits 50% of cell growth).

Cellular Uptake Analysis (Flow Cytometry)

Objective: To quantify the internalization of fluorescently-labeled nanoparticles into cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Fluorescently-labeled PEG Sulfonic Acid-based nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with the fluorescently-labeled nanoparticles at a desired concentration (e.g., 10 µg/mL).

  • Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.[10]

  • Compare the mean fluorescence intensity of treated cells to untreated cells to quantify uptake.

In Vivo Evaluation

In vivo studies in animal models are critical for evaluating the therapeutic efficacy and safety of the drug delivery system in a physiological context.

Table 3: Representative In Vivo Efficacy of PEGylated Nanoparticles in Xenograft Mouse Models

Tumor ModelNanoparticle FormulationAdministration RouteKey Finding
9L Gliosarcoma[11]CTX-conjugated PEGylated IONPsIntravenousEnhanced tumor accumulation observed via MRI
MDA686TU Head and Neck CancerPEGylated Gold NanorodsIntratumoralSignificant tumor growth reduction with photothermal therapy[4]
A431 Epithelial CarcinomaPEGylated Gold NanoshellsIntravenousIncreased tumor accumulation with multiple dosing
MCF-7 Breast CancerGQD-loaded PEGylated NPsIntravenous7.5-fold increase in tumor delivery efficiency of GQDs

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of the drug-loaded PEG Sulfonic Acid-based nanoparticles in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded nanoparticle formulation

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly divide the mice into treatment and control groups (n=5-10 mice per group).

  • Administer the drug-loaded nanoparticles (e.g., via intravenous injection) to the treatment group at a predetermined dose and schedule (e.g., twice a week for three weeks).

  • Administer the vehicle control to the control group following the same schedule.

  • Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Plot the tumor growth curves and compare the tumor size and weight between the treatment and control groups to determine the therapeutic efficacy.

Visualizing Pathways and Workflows

Signaling Pathway

A common mechanism of action for cancer therapeutics delivered by nanoparticles is the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a frequent target in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Drug Delivered Drug (e.g., Kinase Inhibitor) Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTORC1 Inhibition

Simplified PI3K/Akt/mTOR signaling pathway targeted by a delivered drug.
Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of a PEG sulfonic acid-based drug delivery system.

Experimental_Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Data Analysis & Conclusion Formulation Formulation Characterization Characterization Formulation->Characterization Cytotoxicity Cytotoxicity Characterization->Cytotoxicity Cellular_Uptake Cellular_Uptake Cytotoxicity->Cellular_Uptake Drug_Release Drug_Release Cellular_Uptake->Drug_Release Pharmacokinetics Pharmacokinetics Drug_Release->Pharmacokinetics Efficacy Efficacy Pharmacokinetics->Efficacy Biodistribution Biodistribution Efficacy->Biodistribution Analysis Analysis Efficacy->Analysis Conclusion Conclusion Analysis->Conclusion

General workflow for drug delivery system development.
Logical Relationship Diagram

This diagram illustrates the key decision-making points and logical relationships in the design of a targeted drug delivery system using PEG sulfonic acid.

Drug_Delivery_Design_Logic Start Define Therapeutic Goal Drug_Selection Select Drug Candidate Start->Drug_Selection Target_Selection Identify Target Tissue/Cell Start->Target_Selection Carrier_Design Design Nanocarrier (e.g., Liposome, Polymer) Drug_Selection->Carrier_Design Targeting_Ligand Conjugate Targeting Ligand? (e.g., Antibody, Peptide) Target_Selection->Targeting_Ligand PEG_Sulfonic_Acid Incorporate PEG Sulfonic Acid for Stealth & Stability Carrier_Design->PEG_Sulfonic_Acid PEG_Sulfonic_Acid->Targeting_Ligand Targeted_System Targeted Delivery System Targeting_Ligand->Targeted_System Yes Non_Targeted_System Non-Targeted (Passive) System Targeting_Ligand->Non_Targeted_System No Optimization Optimize Formulation (Size, Charge, Drug Load) Targeted_System->Optimization Non_Targeted_System->Optimization Evaluation Preclinical Evaluation (In Vitro & In Vivo) Optimization->Evaluation End Clinical Translation Evaluation->End

Decision-making process for designing a targeted drug delivery system.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG4-sulfonic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile, water-soluble linker is particularly valuable in bioconjugation and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker featuring a terminal alkyne group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[1] This unique structure imparts several advantageous properties:

  • High Water Solubility: The PEG4 spacer and sulfonic acid group ensure excellent solubility in aqueous buffers, which is crucial for biological applications.[2][3]

  • Biocompatibility: The PEG moiety is well-known for its ability to reduce non-specific binding and improve the pharmacokinetic properties of conjugated biomolecules.

  • Efficient Reactivity: The terminal alkyne readily participates in the highly efficient and specific CuAAC reaction with azide-functionalized molecules.[1][4]

  • Versatile Linker: It serves as a flexible spacer for connecting various molecules, including proteins, peptides, oligonucleotides, small molecules, and nanoparticles.[5]

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The hydrophilic and flexible nature of the this compound linker is critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient protein degradation.

Data Presentation

While specific quantitative data for CuAAC reactions utilizing this compound is not extensively published in the form of comparative tables, the following table summarizes typical reaction parameters and expected outcomes based on general CuAAC protocols and the properties of this linker. High to excellent yields are generally expected under optimized conditions due to the efficiency of the click reaction.

ParameterTypical RangeExpected Outcome/Remarks
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reaction rates. For biomolecule conjugation, concentrations are often in the µM to low mM range.
Equivalents of Azide 1.1 - 5 equivalentsA slight to moderate excess of the azide-containing partner is often used to ensure complete consumption of the alkyne-functionalized molecule.
Copper (I) Source CuSO₄/Reducing Agent or Cu(I) saltIn situ reduction of CuSO₄ with sodium ascorbate is common.[6]
Copper Concentration 50 µM - 1 mMCatalytic amounts are sufficient. Higher concentrations can sometimes increase reaction rates but may also lead to biomolecule damage.
Ligand THPTA, TBTALigands stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[6]
Ligand:Copper Ratio 2:1 to 5:1A molar excess of the ligand to copper is recommended.[6]
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 equivalents relative to copper).[6]
Solvent Aqueous buffers (PBS, HEPES), DMSO, DMFThe high water solubility of this compound makes aqueous buffers ideal. Co-solvents like DMSO or DMF may be needed to dissolve hydrophobic reaction partners.[7]
Reaction Temperature Room TemperatureCuAAC reactions are typically efficient at ambient temperatures.
Reaction Time 30 min - 4 hoursReaction completion can be monitored by LC-MS or other appropriate analytical techniques.
Expected Yield >90%CuAAC is known for its high efficiency and yields.

Experimental Protocols

The following are detailed protocols for the use of this compound in CuAAC reactions for bioconjugation and the synthesis of a PROTAC intermediate.

Protocol 1: General Bioconjugation to an Azide-Labeled Protein

This protocol describes the conjugation of this compound to a protein that has been functionalized with an azide group.

Materials:

  • Azide-labeled protein

  • This compound

  • Copper (II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve linker)

  • Amicon Ultra centrifugal filter units for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-labeled protein in PBS to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess over the protein.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

    • Add the copper/ligand complex to the protein-linker mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light.

  • Purification:

    • Purify the conjugated protein from excess reagents using an appropriate size-exclusion chromatography column or by buffer exchange using an Amicon Ultra centrifugal filter unit.

  • Characterization:

    • Confirm the conjugation and assess the purity of the final product by SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC.

Protocol 2: Synthesis of a PROTAC Intermediate

This protocol outlines the first step in a PROTAC synthesis, where this compound is conjugated to an azide-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

  • This compound

  • Copper (I) iodide (CuI) or CuSO₄/Sodium Ascorbate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or a similar organic solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

    • Add CuI (0.1 equivalents) or a pre-mixed solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.3 equivalents) to the reaction mixture.

    • Add DIPEA (2 equivalents) to the mixture.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired PROTAC intermediate.

  • Characterization:

    • Confirm the structure and purity of the synthesized intermediate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne R1-C≡CH (this compound) Intermediate1 Copper-Acetylide Intermediate Alkyne->Intermediate1 + Cu(I) Azide R2-N3 Intermediate2 Copper-Triazolide Intermediate Azide->Intermediate2 Cu_I Cu(I) Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate1->Intermediate2 Intermediate2->Cu_I Regeneration Intermediate2->Triazole + H+

Caption: Simplified mechanism of the Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Bioconjugation_Workflow start Start: Azide-labeled Biomolecule & this compound reagents Reagent Preparation CuSO4 Stock THPTA Stock Sodium Ascorbate (fresh) start->reagents reaction CuAAC Reaction Mix Biomolecule & Linker Add Cu/THPTA Add Ascorbate to initiate reagents->reaction incubation Incubation Room Temperature 1-2 hours reaction->incubation purification Purification Size-Exclusion Chromatography or Buffer Exchange incubation->purification characterization Characterization SDS-PAGE Mass Spectrometry HPLC purification->characterization end End: Purified Bioconjugate characterization->end

Caption: Experimental workflow for the bioconjugation of an azide-labeled molecule.

PROTAC_Degradation_Pathway PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb + Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC & E3 Ligase Recycled Degradation->Recycle

Caption: The PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Propargyl-PEG4-sulfonic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker designed for applications in chemical biology and proteomics.[1][2][3] This linker possesses two key functional groups: a terminal propargyl group (an alkyne) and a sulfonic acid moiety, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2][3] The propargyl group enables highly efficient and specific covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[6] The sulfonic acid group, a strong acid, further increases the hydrophilicity and polarity of the molecule. While not typically used for direct covalent conjugation to proteins under biological conditions, it can influence the overall physicochemical properties of the molecule it is incorporated into, such as solubility and potential for ionic interactions.[7][8]

This document provides detailed application notes and protocols for the use of this compound as a linker in two key areas of proteomics research: the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in Activity-Based Protein Profiling (ABPP) for the identification and enrichment of enzyme classes.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4][9] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[9] The linker's composition and length are critical for the efficacy of the PROTAC.[9] this compound can be utilized in a modular approach to PROTAC synthesis, where the propargyl group allows for the efficient connection of the POI-binding and E3 ligase-recruiting moieties.[4][10]

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound typically involves a convergent approach where the POI ligand and the E3 ligase ligand are functionalized with complementary click chemistry handles (an azide and an alkyne). The propargyl group of the linker serves as the alkyne component.

G cluster_synthesis PROTAC Synthesis cluster_click Click Chemistry (CuAAC) cluster_evaluation Biological Evaluation poi_ligand POI Ligand (with azide) poi_ligand_click Azide-functionalized POI Ligand e3_ligand E3 Ligase Ligand (e.g., pomalidomide) linker Propargyl-PEG4- sulfonic acid e3_ligand->linker Amide Coupling (if applicable) linker_click Alkyne-functionalized E3 Ligand-Linker protac PROTAC Molecule poi_ligand_click->protac linker_click->protac cell_treatment Treat cells with PROTAC protac->cell_treatment lysis Cell Lysis cell_treatment->lysis western_blot Western Blot (Target Degradation) lysis->western_blot ms_proteomics Mass Spectrometry (Global Proteome Effects) lysis->ms_proteomics cluster_pathway Ubiquitin-Proteasome System cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 PROTAC PROTAC PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI E3_bound->POI_bound Polyubiquitination PROTAC_bound->E3_bound Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_bound Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition and Unfolding Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_abpp Activity-Based Protein Profiling cluster_click Click Chemistry (CuAAC) proteome Proteome (Cell Lysate) probe Alkyne-tagged ABPP Probe proteome->probe Labeling of Active Enzymes labeled_proteome Probe-labeled Proteome biotinylated_proteome Biotinylated Proteome labeled_proteome->biotinylated_proteome azide_biotin Azide-Biotin Tag azide_biotin->biotinylated_proteome enrichment Streptavidin Enrichment biotinylated_proteome->enrichment digestion On-bead Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms

References

Application Notes and Protocols for PEGylation of Peptides and Oligonucleotides using Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and oligonucleotides. This modification can lead to significant improvements in pharmacokinetics and pharmacodynamics, including increased solubility, enhanced stability against enzymatic degradation, reduced immunogenicity, and prolonged circulation half-life. Propargyl-PEG4-sulfonic acid is a heterobifunctional PEGylation reagent that enables the site-specific attachment of a short, hydrophilic PEG chain via a stable triazole linkage formed through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The sulfonic acid group imparts a negative charge, which can further improve the solubility and reduce non-specific interactions of the conjugated biomolecule.

These application notes provide detailed protocols and supporting data for the PEGylation of azide-modified peptides and oligonucleotides with this compound.

Data Presentation

The following tables summarize the expected improvements in the physicochemical and biological properties of peptides and oligonucleotides upon PEGylation with this compound. While the exact quantitative improvements will be molecule-dependent, these tables provide representative data based on published studies of similar PEGylation strategies.

Table 1: Quantitative Comparison of Peptide Properties Before and After PEGylation

PropertyUnmodified PeptidePEGylated PeptideFold Change/Improvement
Solubility in Aqueous Buffer (mg/mL) 0.5> 5.0> 10-fold increase
Proteolytic Stability (Half-life in serum, hours) 0.2210-fold increase[1]
In vivo Half-life (hours) 0.11.515-fold increase
Immunogenicity (Relative Antibody Titer) 1.00.25-fold decrease[1]

Table 2: Quantitative Comparison of Oligonucleotide Properties Before and After PEGylation

PropertyUnmodified OligonucleotidePEGylated OligonucleotideFold Change/Improvement
Nuclease Resistance (Half-life in serum, hours) 0.57.515-fold increase[2]
Thermal Stability (Tm of duplex, °C) 6963Slight decrease[3]
Cellular Uptake (Relative fluorescence intensity) 1.02.52.5-fold increase[4]
In vivo Half-life (hours) 12020-fold increase[4]

Experimental Protocols

Protocol 1: PEGylation of an Azide-Modified Peptide with this compound

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to a peptide containing an azide functionality.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • Solvents: Dimethylsulfoxide (DMSO), Deionized water

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in deionized water or a suitable buffer.

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following reagents in the specified order:

      • Azide-modified peptide solution (to a final concentration of 1 mM).

      • This compound stock solution (1.5 equivalents relative to the peptide).

      • Reaction Buffer to bring the volume to 80% of the final reaction volume.

    • Vortex the mixture gently.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio. Let it stand for 5 minutes at room temperature.

  • Initiation of the Click Reaction:

    • Add the premixed CuSO4/THPTA catalyst solution to the reaction mixture (to a final copper concentration of 1 mM).

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5 mM to initiate the reaction.[5]

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

    • Purify the PEGylated peptide from unreacted starting materials and catalyst using RP-HPLC.[] Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the PEGylated peptide and confirm the product identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.

  • Lyophilization:

    • Lyophilize the purified fractions to obtain the final PEGylated peptide as a powder.

Protocol 2: PEGylation of an Azide-Modified Oligonucleotide with this compound

This protocol outlines the procedure for conjugating this compound to an azide-modified oligonucleotide via CuAAC.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer: 0.1 M triethylammonium bicarbonate (TEAB), pH 7.5

  • Solvents: DMSO, Deionized water

  • Purification System: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in deionized water to a final concentration of 1 mM.

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Azide-modified oligonucleotide solution (to a final concentration of 100 µM).

      • This compound stock solution (10 equivalents relative to the oligonucleotide).

      • Reaction Buffer to bring the volume to 70% of the final reaction volume.

      • DMSO to a final concentration of 10-20% (v/v) to aid in the solubility of TBTA.

    • Vortex the mixture gently.

  • Catalyst Addition:

    • Add the TBTA stock solution to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO4 stock solution to a final concentration of 0.5 mM.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5 mM to start the reaction.[7]

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 2-6 hours. Monitor the reaction progress by IP-RP-HPLC.

  • Purification:

    • Purify the PEGylated oligonucleotide using IP-RP-HPLC with a suitable column and a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).[8]

    • Alternatively, for larger oligonucleotides, size-exclusion chromatography (SEC) can be an effective purification method to separate the higher molecular weight PEGylated product from the unreacted oligonucleotide and small molecule reagents.[]

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Desalting and Lyophilization:

    • Desalt the purified PEGylated oligonucleotide using a suitable method such as ethanol precipitation or a desalting column.

    • Lyophilize the final product to obtain a powder.

Visualizations

Signaling Pathway

PEGylation_Benefit_Pathway cluster_0 Unmodified Biomolecule cluster_1 PEGylation Process cluster_2 PEGylated Biomolecule cluster_3 Improved Properties Unmodified Peptide or Oligonucleotide PEGylation This compound + CuAAC Click Chemistry Unmodified->PEGylation PEGylated PEGylated Peptide or Oligonucleotide PEGylation->PEGylated Solubility Increased Solubility PEGylated->Solubility Stability Enhanced Stability PEGylated->Stability HalfLife Prolonged Half-life PEGylated->HalfLife Immunogenicity Reduced Immunogenicity PEGylated->Immunogenicity

Caption: Benefits of PEGylation on biomolecules.

Experimental Workflow: Peptide PEGylation

Peptide_PEGylation_Workflow Start Start: Azide-Modified Peptide ReagentPrep Reagent Preparation: - Peptide Stock - PEG Stock - Catalyst Stocks Start->ReagentPrep ReactionSetup Reaction Setup: Mix Peptide and PEG Reagent ReagentPrep->ReactionSetup CatalystAdd Catalyst Addition: Add CuSO4/THPTA and Sodium Ascorbate ReactionSetup->CatalystAdd Incubation Incubation: Room Temperature, 1-4 hours CatalystAdd->Incubation Purification Purification: RP-HPLC Incubation->Purification Analysis Analysis: LC-MS / MALDI-TOF Purification->Analysis FinalProduct Final Product: Lyophilized PEGylated Peptide Analysis->FinalProduct

Caption: Workflow for peptide PEGylation.

Experimental Workflow: Oligonucleotide PEGylation

Oligonucleotide_PEGylation_Workflow Start Start: Azide-Modified Oligonucleotide ReagentPrep Reagent Preparation: - Oligo Stock - PEG Stock - Catalyst Stocks Start->ReagentPrep ReactionSetup Reaction Setup: Mix Oligo, PEG Reagent, and DMSO ReagentPrep->ReactionSetup CatalystAdd Catalyst Addition: Add TBTA, CuSO4, and Sodium Ascorbate ReactionSetup->CatalystAdd Incubation Incubation: Room Temperature, 2-6 hours CatalystAdd->Incubation Purification Purification: IP-RP-HPLC or SEC Incubation->Purification Analysis Analysis: LC-MS Purification->Analysis Desalting Desalting & Lyophilization Analysis->Desalting FinalProduct Final Product: Lyophilized PEGylated Oligonucleotide Desalting->FinalProduct

Caption: Workflow for oligonucleotide PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG4-sulfonic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving Propargyl-PEG4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (a terminal alkyne) and a sulfonic acid group, separated by a 4-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1] The propargyl group reacts with an azide-modified molecule to form a stable triazole linkage. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the sulfonic acid group further increases the water solubility of the molecule and any resulting conjugate.

Q2: What is the role of the sulfonic acid group?

The primary role of the sulfonic acid group is to confer high aqueous solubility to the linker and the molecules it is conjugated to. This is particularly advantageous when working with biomolecules such as proteins, peptides, and oligonucleotides that require aqueous buffer systems for their stability and activity.

Q3: What are the key components of a successful CuAAC reaction using this compound?

A typical CuAAC reaction includes:

  • An azide-functionalized molecule.

  • This compound (the alkyne component).

  • A copper(I) catalyst, which can be from a Cu(I) source (e.g., CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.

  • A reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state.

  • A copper-chelating ligand to stabilize the Cu(I) catalyst, increase its solubility, and accelerate the reaction.

  • A suitable solvent system, often aqueous buffers for biological applications.[1][2]

Q4: Which copper source and ligand should I use?

For bioconjugation in aqueous media, a common and effective combination is Copper(II) sulfate (CuSO₄) as the copper source with sodium ascorbate as the reducing agent.[1] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended to stabilize the Cu(I) catalyst and protect biomolecules from potential damage.[1][3][4]

Troubleshooting Guide

Low yield or reaction failure in CuAAC reactions can be attributed to several factors. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.- Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate).- Degas your reaction mixture and solvents by bubbling with an inert gas like argon or nitrogen.- Increase the concentration of the reducing agent.
Poor Reagent Quality: Degradation or impurity of the azide or alkyne starting materials.- Verify the purity of your this compound and azide-containing molecule using methods like NMR or mass spectrometry.- Store reagents under the recommended conditions (typically cool and dry).
Suboptimal pH: The pH of the reaction can affect catalyst stability and the integrity of biomolecules.- For most bioconjugation reactions, maintain a pH between 6.5 and 8.0.- Avoid buffers containing strong chelating agents (e.g., EDTA) that can sequester the copper catalyst. Phosphate and HEPES buffers are generally suitable.[5]
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.- Increase the reaction temperature (e.g., from room temperature to 37-50°C) if your biomolecule is stable at higher temperatures.- Extend the reaction time.
Slow Reaction Rate Insufficient Catalyst Loading: The amount of copper catalyst may be too low for an efficient reaction.- Increase the concentration of the copper catalyst and ligand. A common starting point is a final copper concentration of 50-250 µM.[5]
Inappropriate Ligand or Ligand:Copper Ratio: The ligand is crucial for stabilizing the catalyst and accelerating the reaction.- Use a water-soluble ligand like THPTA for aqueous reactions.- An optimal ligand-to-copper ratio is often between 2:1 and 5:1.[2][3] It is recommended to pre-mix the copper and ligand before adding them to the reaction.[3]
Presence of Side Products Oxidative Homocoupling (Glaser Coupling): In the absence of a sufficient reducing agent or presence of oxygen, the alkyne can couple with itself.- Ensure an adequate excess of sodium ascorbate.- Thoroughly degas the reaction mixture.
Biomolecule Degradation: Copper ions can sometimes cause damage to sensitive biomolecules like proteins or DNA.[6]- Use a stabilizing ligand like THPTA to chelate the copper and minimize its damaging effects.- Keep the reaction time as short as possible by optimizing other parameters.
Difficulty in Product Purification Residual Copper: Copper ions can chelate to the newly formed triazole ring, leading to contamination of the final product.- After the reaction, add a chelating agent like EDTA to sequester the copper.- Use purification methods like size-exclusion chromatography (SEC) or tangential flow filtration to separate the PEGylated product from small molecules, including the copper-chelate complex.
Separation of PEGylated and Un-PEGylated Species: The PEGylated product may have similar properties to the starting biomolecule, making separation challenging.- Size-exclusion chromatography (SEC) is effective for separating based on the increased hydrodynamic radius of the PEGylated product.[]- Ion-exchange chromatography (IEX) can be used as the PEG chain can shield surface charges, altering the protein's interaction with the resin.[][8]- Reversed-phase chromatography (RPC) can also provide good resolution between PEGylated and unmodified proteins.[][9]

Quantitative Data on Reaction Parameters

Optimizing the stoichiometry of the catalyst system is critical for achieving high yields. The following tables provide a summary of how different component ratios and conditions can affect the reaction outcome.

Table 1: Effect of Ligand:Copper Ratio on Reaction Efficiency
Ligand:Copper RatioObservationRecommendation
< 1:1Insufficient stabilization of Cu(I), leading to catalyst oxidation and lower yield.Not recommended for most applications.
1:1 to 2:1Can be effective, but may not provide maximum protection against biomolecule damage.A viable starting point for robust small molecule reactions.
5:1Generally provides good catalyst stability and protection for sensitive biomolecules.[5][10]Recommended for most bioconjugation reactions.
> 5:1Can sometimes lead to a decrease in reaction rate due to the formation of less active copper complexes.Further optimization may be needed if high yields are not achieved at a 5:1 ratio.
Table 2: General Reaction Conditions for CuAAC with PEGylated Alkynes
ParameterRecommended RangeNotes
Alkyne:Azide Molar Ratio 1:1.1 to 1:3A slight excess of the less precious or more soluble reagent can drive the reaction to completion. For bioconjugations, often the small molecule partner is in excess.
Copper(II) Sulfate Concentration 50 µM - 2 mMStart with a lower concentration (e.g., 100-250 µM) for sensitive biomolecules.[3][5]
Sodium Ascorbate Concentration 5-10 fold molar excess over copperA sufficient excess is crucial to maintain a reducing environment.[10]
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may compromise the stability of biomolecules.[11]
Reaction Time 1 - 24 hoursMonitor reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Azide-Modified Protein

This protocol provides a starting point for the conjugation reaction. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • This compound.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water).

  • THPTA stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Add this compound to achieve a 10-20 fold molar excess over the protein.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution to achieve a 5:1 molar ratio of ligand to copper.[3] For example, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Let it sit for a few minutes.

  • Reaction Initiation: a. Add the catalyst premix to the protein-alkyne solution. The final concentration of CuSO₄ should be around 100-500 µM. b. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[4]

  • Incubation: Incubate the reaction at room temperature or 37°C with gentle shaking for 1-4 hours. For sensitive proteins or lower reactant concentrations, incubation can be extended overnight at 4°C.

  • Quenching and Purification: a. (Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. b. Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC), tangential flow filtration, or another suitable chromatography method to remove excess reagents and the copper catalyst.[]

  • Analysis: Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

CuAAC_Workflow General Workflow for CuAAC Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) premix Create CuSO4/Ligand Premix reagents->premix mix Combine Azide and Alkyne in Buffer premix->mix add_catalyst Add Catalyst Premix mix->add_catalyst initiate Add Sodium Ascorbate to Start add_catalyst->initiate incubate Incubate (RT or 37°C) initiate->incubate purify Purify Conjugate (SEC, IEX, or RPC) incubate->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: A stepwise workflow for performing a CuAAC reaction.

Troubleshooting_Logic Troubleshooting Low Yield in CuAAC start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh sodium ascorbate. Degas solvents. Increase ligand:copper ratio. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity via MS or NMR. Store reagents properly. check_reagents->solution_reagents No solution_conditions Optimize pH (6.5-8.0). Increase temperature or time. Adjust reactant concentrations. check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_catalyst->start solution_reagents->start solution_conditions->start

Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.

References

Troubleshooting low solubility of Propargyl-PEG4-sulfonic acid conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Propargyl-PEG4-sulfonic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my conjugates?

This compound is a heterobifunctional linker commonly used in bioconjugation.[1][2][3] It possesses three key chemical features:

  • A propargyl group: This contains an alkyne that readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for stable conjugation to azide-modified molecules.[1][2]

  • A tetraethylene glycol (PEG4) spacer: This flexible, hydrophilic spacer helps to increase the overall water solubility of the resulting conjugate.[1][2]

  • A sulfonic acid group (-SO3H): As a strong acid, this group is highly hydrophilic and further enhances the aqueous solubility of the conjugate.[4]

The combination of the PEG spacer and the sulfonic acid group is intended to improve the solubility and pharmacokinetic properties of the final conjugate.[4]

Q2: My this compound conjugate has low solubility. Isn't the linker supposed to make it soluble?

While the this compound linker is designed to enhance solubility, the overall solubility of the final conjugate is determined by the combined physicochemical properties of the linker and the conjugated molecule (e.g., a protein, antibody, or small molecule therapeutic).[1][] If the conjugated molecule is highly hydrophobic, it can counteract the solubilizing effects of the linker, leading to a conjugate with poor overall solubility.[]

Q3: What are the common causes of low solubility in my this compound conjugate?

Several factors can contribute to the low solubility of your conjugate:

  • Hydrophobicity of the conjugated molecule: If you have conjugated a hydrophobic small molecule or protein, its properties can dominate the overall solubility of the conjugate.[] This is a common challenge in the development of antibody-drug conjugates (ADCs) and PROTACs.[]

  • High Drug-to-Antibody Ratio (DAR): In the case of ADCs, a higher number of conjugated drug molecules per antibody can significantly increase the hydrophobicity of the conjugate, leading to aggregation and precipitation.[6][7]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.[8] If the buffer pH is close to the isoelectric point (pI) of the protein conjugate, it can lead to aggregation.[8]

  • Protein Denaturation: The conjugation process itself, or subsequent handling, may lead to partial denaturation of the protein, exposing hydrophobic regions and promoting aggregation.

  • High Concentration of the Conjugate: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility with your this compound conjugate, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment and Re-dissolution
  • Visual Inspection: Observe your sample for any visible precipitates or cloudiness.

  • Gentle Agitation: Gently vortex or sonicate the sample to see if the precipitate re-dissolves. Avoid harsh conditions that could denature a protein conjugate.

  • Basic Solvent Test: Test the solubility of a small aliquot in common laboratory solvents. This compound itself is soluble in water, DMSO, DCM, and DMF.[3] This can help determine if the issue is with the conjugate or a potential precipitation of the linker itself.

Step 2: Buffer Optimization

The buffer composition is critical for maintaining the solubility of bioconjugates.

  • pH Adjustment:

    • Determine the theoretical isoelectric point (pI) of your protein conjugate.

    • Adjust the buffer pH to be at least 1-2 units away from the pI. For most proteins, solubility is minimal at their pI.[8]

    • Experiment with a range of pH values to find the optimal solubility.

  • Ionic Strength Modification:

    • Vary the salt concentration (e.g., 50-500 mM NaCl) in your buffer. For some proteins, increased ionic strength can enhance solubility by masking charged patches on the protein surface that can lead to aggregation.[8]

  • Buffer Exchange: If your conjugate is in a buffer that may be causing precipitation (e.g., phosphate buffers can sometimes cause issues), exchange it for an alternative buffer system like HEPES, Tris, or citrate.[8]

Step 3: Employing Co-solvents and Excipients

If buffer optimization is insufficient, the addition of co-solvents or excipients can improve solubility.

  • Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. This is a common strategy for solubilizing hydrophobic molecules.[9][10]

    • Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[11][12]

    • Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for precipitation.

  • Excipients: These are additives that can help stabilize the conjugate and prevent aggregation.

    • Sugars (e.g., sucrose, trehalose): Can stabilize proteins and increase solubility.

    • Amino acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing protein aggregation.[13]

    • Surfactants/Detergents (e.g., Polysorbate 20/80, Triton X-100): Can be very effective but should be used at low concentrations and with caution, as they may interfere with downstream applications.

Table 1: Common Co-solvents and Suggested Starting Concentrations

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)5 - 10%Can be toxic to cells at higher concentrations.
Ethanol5 - 10%Can cause protein denaturation at higher concentrations.
Propylene Glycol10 - 20%Generally well-tolerated in many formulations.
Polyethylene Glycol (PEG 300/400)10 - 30%Can also help to stabilize proteins.
Step 4: Formulation Strategies

For particularly challenging conjugates, more advanced formulation strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the conjugate in a polymer matrix to prevent crystallization and enhance solubility.

  • Lyophilization and Reconstitution: Lyophilizing the conjugate from a suitable buffer containing cryoprotectants (e.g., sucrose) and then reconstituting it in the desired buffer can sometimes improve solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of your conjugate in a specific buffer.

Materials:

  • This compound conjugate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate reader capable of measuring absorbance or turbidity

  • Nephelometer (optional, for more sensitive turbidity measurements)

Procedure:

  • Prepare a series of dilutions of your conjugate stock solution in DMSO.

  • In the 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to individual wells.

  • Add the assay buffer to each well to achieve the desired final conjugate concentrations (e.g., up to 200 µM). Ensure the final DMSO concentration is low (e.g., <2%).[14]

  • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 2 hours).[15]

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.[16]

  • Alternatively, for a more quantitative measure, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the conjugate, or LC-MS).

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.[14]

Table 2: Example Data from a Kinetic Solubility Assay

Conjugate Concentration (µM)Turbidity (Absorbance at 620 nm)Supernatant Concentration (µM)Solubility Assessment
2000.5555Insoluble
1000.2178Partially Soluble
500.0550Soluble
250.0425Soluble
100.0410Soluble
Protocol 2: Buffer Optimization Screening

This protocol outlines a method for screening different buffer conditions to improve conjugate solubility.

Materials:

  • Purified this compound conjugate

  • A series of buffers with varying pH and ionic strengths (e.g., citrate, phosphate, Tris, HEPES)

  • 96-well filter plate (e.g., with a 0.22 µm membrane)

  • 96-well collection plate

  • Method for quantifying the conjugate concentration (e.g., BCA assay for proteins, UV-Vis for chromophoric molecules)

Procedure:

  • Prepare a stock solution of your conjugate in a buffer where it is at least initially soluble.

  • In the 96-well filter plate, add a small, fixed amount of the conjugate stock solution to each well.

  • Add the different test buffers to each well to dilute the conjugate to the desired final concentration.

  • Incubate the plate with gentle shaking for a defined period (e.g., 1-2 hours) at the desired temperature.

  • Centrifuge the filter plate to separate the soluble fraction (filtrate) from any precipitate.

  • Quantify the concentration of the conjugate in the filtrate in the collection plate.

  • The buffer that yields the highest concentration of soluble conjugate is the most suitable.

Visualizations

Troubleshooting_Workflow start Low Solubility Observed (Precipitate/Cloudiness) reassess Step 1: Initial Assessment - Gentle agitation/sonication - Basic solvent test start->reassess dissolved Soluble? reassess->dissolved buffer_opt Step 2: Buffer Optimization - Adjust pH away from pI - Vary ionic strength - Change buffer system dissolved->buffer_opt No end_soluble Problem Resolved dissolved->end_soluble Yes soluble_buffer Soluble? buffer_opt->soluble_buffer cosolvent Step 3: Add Co-solvents/Excipients - DMSO, Ethanol, PEG - Arginine, Sucrose - Surfactants (low %) soluble_buffer->cosolvent No soluble_buffer->end_soluble Yes soluble_cosolvent Soluble? cosolvent->soluble_cosolvent formulation Step 4: Advanced Formulation - Lyophilization - Amorphous solid dispersion soluble_cosolvent->formulation No soluble_cosolvent->end_soluble Yes formulation->end_soluble end_insoluble Further Investigation Needed (e.g., re-design conjugate)

Caption: A flowchart for troubleshooting low solubility of this compound conjugates.

Signaling_Pathway cluster_conjugate Conjugate Properties cluster_solution Solution Environment Linker This compound (Hydrophilic) Solubility Overall Conjugate Solubility Linker->Solubility Increases Payload Conjugated Molecule (e.g., Hydrophobic Drug) Payload->Solubility Decreases DAR Drug-to-Antibody Ratio (DAR) DAR->Solubility High DAR Decreases Buffer Buffer Conditions (pH, Ionic Strength) Buffer->Solubility Impacts

Caption: Factors influencing the overall solubility of a this compound conjugate.

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring your experiments are successful.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments.

Low or No Product Yield

Problem: My click reaction is giving a low yield or no product at all. This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.[1]

Troubleshooting Workflow:

G start Low or No Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure? start->reagents solvent Is the Solvent Appropriate? start->solvent conditions Are Reaction Conditions Optimal? start->conditions steric Is Steric Hindrance an Issue? start->steric catalyst_sol Use fresh Sodium Ascorbate. Ensure proper Copper Source (Cu(I) vs Cu(II)). Add a stabilizing ligand (e.g., THPTA, TBTA). Degas reaction mixture to prevent Cu(I) oxidation. catalyst->catalyst_sol Solution reagents_sol Verify purity of azide and alkyne (NMR, MS). Purify starting materials if necessary. reagents->reagents_sol Solution solvent_sol Ensure reactants are soluble in the chosen solvent system. For aqueous reactions, consider co-solvents like DMSO, t-BuOH, or DMF. solvent->solvent_sol Solution conditions_sol Optimize reactant concentrations (a slight excess of one reagent can help). Adjust temperature; gentle heating (40-60 °C) can improve rate. Increase reaction time. conditions->conditions_sol Solution steric_sol Increase reaction temperature or prolong reaction time. If possible, redesign substrates to reduce steric bulk near the reacting groups. steric->steric_sol Solution

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Potential Causes and Solutions:

  • Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[2]

    • Solution: Always use freshly prepared sodium ascorbate solution as the reducing agent.[3] Ensure your copper source is reliable; for in situ generation of Cu(I), CuSO₄ is commonly used with a reducing agent.[4] Degas your reaction mixture by bubbling with an inert gas like nitrogen or argon for 10-20 minutes before adding the catalyst.[2] The use of a stabilizing ligand is highly recommended to protect the Cu(I) catalyst.[5][6]

  • Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly impact the reaction outcome.[5]

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[5]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system in which all components are soluble. Common solvents include DMF, DMSO, t-BuOH/water mixtures, and acetonitrile.[7] For poorly soluble starting materials, increasing the proportion of the organic solvent may help.[7]

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky groups near the azide or alkyne can hinder the reaction.[1]

      • Solution: Increase the reaction temperature or prolong the reaction time.[1] If possible, consider a less sterically hindered substrate.[1]

    • Coordinating Functional Groups: Functional groups such as thiols or histidines can chelate the copper catalyst, inhibiting the reaction.[5][8]

      • Solution: Increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II).[5][9]

Presence of Side Products

Problem: I am observing unexpected side products in my reaction mixture.

Potential Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the dimerization of terminal alkynes.

    • Solution: Thoroughly degas the reaction mixture to remove oxygen.[9] The use of a stabilizing ligand and ensuring a sufficient concentration of the reducing agent can also minimize this side reaction.

  • Substrate Degradation: Some biomolecules can be sensitive to reactive oxygen species (ROS) generated by the copper catalyst and ascorbate in the presence of oxygen.[10][11]

    • Solution: Use a ligand to protect the catalyst and the biomolecule.[12] Adding a scavenger like aminoguanidine can help prevent damage from ascorbate byproducts.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a copper-catalyzed click reaction?

A typical CuAAC reaction mixture includes an azide-functionalized molecule, an alkyne-functionalized molecule, a copper(I) source, a reducing agent (like sodium ascorbate) if starting from a copper(II) source, a copper-chelating ligand, and a suitable solvent system.[5]

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide R1-N3 Cu_I Cu(I) Catalyst Azide->Cu_I Alkyne R2-C≡CH Alkyne->Cu_I Ligand Stabilizing Ligand (e.g., THPTA) Cu_I->Ligand stabilization Product 1,4-Disubstituted 1,2,3-Triazole Cu_I->Product Catalyzes

Caption: Key components of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: Which copper source should I use?

The most convenient method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[4] This avoids handling potentially unstable Cu(I) salts.[13] Other sources include Cu(I) salts like CuI or CuBr.[14]

Q3: Is a ligand always necessary?

While the reaction can sometimes proceed without a ligand, using one is highly recommended.[4] Ligands like THPTA (for aqueous systems) and TBTA (for organic solvents) stabilize the Cu(I) catalyst, prevent oxidation, accelerate the reaction rate, and can reduce the cytotoxicity of copper in biological applications.[5][6][15][16]

Q4: What is the optimal ligand-to-copper ratio?

The optimal ratio can vary, but a common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[5] For bioconjugation reactions, a higher ratio (e.g., 5:1) is often used to protect biomolecules from copper-mediated damage.[9][12]

Q5: What is the best solvent for my reaction?

The choice of solvent depends on the solubility of your substrates.

  • For bioconjugation: Aqueous buffers (e.g., phosphate buffer, pH 7.4) are standard.[5]

  • For small molecules: A variety of solvents can be used, including DMF, DMSO, THF, acetonitrile, and mixtures of t-BuOH and water.[7]

Q6: At what temperature should I run my reaction?

Most CuAAC reactions are performed at room temperature.[5] However, for slow reactions due to steric hindrance or other factors, gentle heating to 40-60 °C can increase the reaction rate and yield.[1][3]

Data Presentation: Optimizing Reaction Parameters

Table 1: Comparison of Common Ligands for CuAAC

LigandSolubilityTypical ApplicationKey Advantages
THPTA Water-solubleBioconjugation, aqueous mediaHigh reaction rates in water, low cytotoxicity.[14][17]
BTTAA Water-solubleBioconjugation, live cell labelingDramatically accelerates reaction and suppresses cytotoxicity.[15]
TBTA Organic-solubleSmall molecule synthesis in organic solventsOne of the most widely used ligands for non-aqueous click chemistry.[15]
BTTES Water-solubleGeneral bioconjugationEnhances reaction efficiency.[6]

Table 2: General Reaction Condition Ranges

ParameterRecommended RangeNotes
Copper Source 0.01 - 0.1 eq. (for CuSO₄)Lower concentrations are preferred for biological applications.
Reducing Agent 0.1 - 1.0 eq. (for Sodium Ascorbate)Should be in excess relative to the copper source.[2] Always prepare fresh.
Ligand 0.05 - 0.5 eq.A 1:1 to 5:1 ratio to copper is common.[5]
Azide:Alkyne Ratio 1:1 to 1:2 (or 2:1)A slight excess of the less valuable reagent can drive the reaction to completion.[5]
Temperature Room Temperature to 60 °CMost reactions proceed well at room temperature.[5]
Reaction Time 15 minutes - 24 hoursMonitor by TLC or LC-MS to determine completion.[1][17]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of Small Molecules

This protocol is a starting point for the click reaction between an azide and a terminal alkyne in an organic/aqueous solvent mixture.

Reagent Preparation:

  • Azide Solution: Prepare a stock solution of your azide (e.g., 100 mM in DMF).

  • Alkyne Solution: Prepare a stock solution of your alkyne (e.g., 100 mM in DMF).

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[1]

  • Ligand Solution (optional but recommended): Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).

Reaction Setup:

  • In a reaction vial, add the alkyne (1.0 equivalent).

  • Add the azide (1.1 equivalents).[1]

  • Add the solvent (e.g., a 1:1 mixture of t-BuOH and water).[4]

  • If using a ligand, add the TBTA solution (e.g., 0.05 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]

  • Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents).[1]

Reaction and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

G cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Dissolve Azide and Alkyne in Solvent prep2 Degas with Inert Gas (N2 or Ar) prep1->prep2 add1 Add CuSO4 Solution prep2->add1 add2 Add fresh Sodium Ascorbate Solution add1->add2 react Stir at RT or Heat Gently add2->react monitor Monitor by TLC or LC-MS react->monitor workup1 Quench and Extract monitor->workup1 workup2 Purify Product workup1->workup2

Caption: A step-by-step workflow for a typical CuAAC experiment.

Protocol 2: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific biomolecules.

Reagent Preparation:

  • Biomolecule-Alkyne/Azide: Prepare a solution of your alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Labeling Reagent: Prepare a stock solution of the corresponding azide or alkyne label (e.g., a fluorescent dye) in DMSO or water.

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[1]

  • Ligand Solution: Prepare a stock solution of THPTA (e.g., 100 mM in water).[1]

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[1]

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.

  • Add the azide-label (2-10 equivalents).[1]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio).[9] Let this mixture sit for a few minutes.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.[1]

  • Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation, to remove excess reagents and the copper catalyst.

References

Technical Support Center: Purification of Products Synthesized with Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of products synthesized using Propargyl-PEG4-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying products synthesized with this compound?

The main challenges arise from the unique combination of the polyethylene glycol (PEG) linker, the terminal propargyl group, and the sulfonic acid moiety. This combination can result in a complex mixture containing the desired product, unreacted starting materials (both the biomolecule and the this compound), multi-PEGylated species, and potential side products.[][2] The key difficulties include:

  • Heterogeneity of the reaction mixture: The PEGylation process often yields a mix of molecules with varying numbers of PEG chains attached.[][2]

  • "Charge shielding" by the PEG chain: The PEG linker can mask the charges on the surface of the target molecule, which can complicate purification methods based on charge, such as ion-exchange chromatography.[][3]

  • Similar physicochemical properties: The desired product and impurities, like unreacted PEGylated linker or multi-PEGylated species, may have very similar sizes and charge properties, making separation difficult.[2]

  • High water solubility: The sulfonic acid and PEG components make the product highly water-soluble, which can limit the use of standard organic-phase purification techniques.[4]

Q2: Which chromatographic techniques are most effective for purifying my this compound conjugate?

Several chromatographic methods can be employed, often in combination, to achieve high purity. The choice depends on the specific properties of your target molecule.

  • Ion-Exchange Chromatography (IEX): This is a primary method of choice, especially given the presence of the sulfonic acid group, which is a strong anion.[][5] IEX separates molecules based on their net charge.[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[][2] It is particularly effective for removing smaller, unreacted this compound from the larger conjugated product.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] While the PEG linker adds hydrophilicity, the overall hydrophobicity of the conjugate can still be exploited for separation, especially for resolving species with different PEGylation sites.[6][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions with the stationary phase. The PEG chain itself can interact with HIC media, offering another avenue for separation.[][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Ion-Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of product from unreacted PEG linker. The "charge shielding" effect of the PEG chain is minimizing charge differences.Optimize the mobile phase pH. Even small pH changes can alter the surface charge and improve separation.[2]
Inappropriate salt gradient.Use a shallower salt gradient to better resolve species with small charge differences.[2]
Low recovery of the product. Strong binding of the sulfonic acid group to the anion exchange resin.Increase the salt concentration in the elution buffer. Consider using a buffer with a higher pH to reduce the interaction.
Steric hindrance from the PEG chain preventing access to the resin pores.Use a resin with a larger pore size.[2]
Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of product and unreacted starting material. Inappropriate column pore size.Select a column with a pore size that allows for the separation of your product from the unreacted materials based on their size difference.
Sample volume is too large.Keep the sample injection volume to 2-5% of the total column volume for optimal resolution.[3]
Low product recovery. Non-specific binding to the column matrix.Modify the buffer conditions, such as ionic strength or pH, to minimize interactions.[8]
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape and resolution. Inappropriate column chemistry.For PEGylated proteins, C4 or C18 columns are often used. Experiment with different column chemistries to find the best separation.[6][7]
Sub-optimal mobile phase composition or gradient.Adjust the organic solvent (e.g., acetonitrile) gradient. A shallow gradient can improve resolution.[6] Using an ion-pairing agent like trifluoroacetic acid (TFA) is common.
Low column temperature.Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution for PEGylated compounds.[6][7]

Experimental Protocols

General Ion-Exchange Chromatography (IEX) Protocol for Anionic Products

This protocol provides a general starting point for the purification of a this compound conjugated product using a strong anion exchange resin.

  • Column Selection: Choose a strong anion exchange column (e.g., quaternary ammonium-based resin).

  • Buffer Preparation:

    • Buffer A (Binding Buffer): Prepare a low ionic strength buffer at a pH where your product is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).

    • Buffer B (Elution Buffer): Prepare Buffer A with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Buffer A.

  • Sample Loading: Load your sample onto the column.

  • Wash: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline to remove unbound molecules.

  • Elution: Elute the bound product using a linear gradient of 0-100% Buffer B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of your purified product using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry).

General Solid-Phase Extraction (SPE) Protocol for Sample Cleanup

SPE can be a useful step for initial sample cleanup or desalting. For a molecule with a sulfonic acid group, a mixed-mode or anion exchange SPE cartridge can be effective.

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., a strong anion exchange or mixed-mode cation exchange cartridge).

  • Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by water through it.

  • Equilibration: Equilibrate the cartridge with a low ionic strength buffer.

  • Sample Loading: Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a weak buffer to remove unbound impurities.

  • Elution: Elute the target molecule with a high salt or pH-adjusted buffer.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_purification Purification Cascade cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (Product, Unreacted Materials, Side Products) SEC Size Exclusion Chromatography (SEC) (Removes small molecules) Reaction_Mixture->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) (Separates by charge) SEC->IEX Charge-based Separation RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Fine purification, isomer separation) IEX->RP_HPLC High-Resolution Polishing Pure_Product Purified Product RP_HPLC->Pure_Product Final Product

Caption: A typical multi-step purification workflow for this compound conjugates.

Troubleshooting_Logic Start Purification Issue Identified Purity Low Purity? Start->Purity Recovery Low Recovery? Start->Recovery Optimize_Gradient Optimize Gradient (shallower for IEX/RP-HPLC) Purity->Optimize_Gradient Yes Change_Resin Change Column/Resin (pore size for SEC, chemistry for RP-HPLC) Purity->Change_Resin Yes Check_Loading Check Sample Load (reduce volume for SEC) Purity->Check_Loading Yes Modify_Buffer Modify Buffer (pH, salt concentration) Recovery->Modify_Buffer Yes Resolved Issue Resolved Optimize_Gradient->Resolved Change_Resin->Resolved Modify_Buffer->Resolved Check_Loading->Resolved

Caption: A logical troubleshooting guide for common purification problems.

References

Addressing stability issues with Propargyl-PEG4-sulfonic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing stability issues with Propargyl-PEG4-sulfonic acid in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (an alkyne) on one end and a sulfonic acid group on the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.[3] The propargyl group is used for covalent conjugation to an azide-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][5] The sulfonic acid group is highly hydrophilic and exists as a sulfonate anion at physiological pH, further increasing the aqueous solubility of the linker and the resulting conjugate.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its stability, this compound should be handled and stored under specific conditions.

Storage ConditionDurationRecommendations
Long-term Up to 6 monthsStore at -80°C.[3]
Short-term Up to 1 monthStore at -20°C.[3]
Atmosphere At all timesStore under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][6]
Moisture At all timesKeep away from moisture to prevent hydrolysis.[3]

For aqueous stock solutions, it is recommended to prepare them fresh. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for a limited time. Repeated freeze-thaw cycles should be avoided.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

While this compound is designed for use in aqueous buffers, its stability can be compromised under certain conditions. The potential degradation pathways are primarily related to the PEG linker.

  • Oxidative Degradation: The ether linkages within the PEG chain are susceptible to oxidative cleavage.[5] This can be initiated by reactive oxygen species (ROS) that may be present in the solution or generated by other components in the reaction mixture. Oxidative degradation of PEGs can lead to the formation of aldehydes, ketones, and carboxylic acids, ultimately resulting in chain scission.

  • Hydrolysis: While the ether bonds of the PEG chain are generally stable, they can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. The propargyl ether linkage may also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Propargyl Group Reactivity: The terminal alkyne of the propargyl group is generally stable under typical bioconjugation conditions but can be reactive under specific circumstances, such as in the presence of certain transition metals or strong bases.

The sulfonic acid group is a strong acid and is very stable towards hydrolysis. At neutral pH, it exists as the sulfonate salt, which is also highly stable.

Troubleshooting Guides

Issue 1: Low Yield or Failure of Click Chemistry Reaction

Symptoms:

  • LC-MS analysis shows unreacted this compound and/or the azide-containing reaction partner.

  • The desired triazole product is not observed or is present in very low abundance.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Copper(I) Catalyst Inactivation The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the CuAAC reaction. Prepare the Cu(I) solution fresh or generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. Ensure all buffers are deoxygenated.
Suboptimal pH The optimal pH for CuAAC reactions is typically between 7 and 7.5.[7] At lower pH, the reaction rate may decrease. At higher pH, the catalyst may precipitate as copper hydroxide. Buffer your reaction with a non-coordinating buffer like HEPES or PBS.
Ligand Absence or Incompatibility A copper-stabilizing ligand (e.g., TBTA, THPTA) is often required to prevent catalyst oxidation and precipitation, and to accelerate the reaction. Ensure you are using a suitable ligand at the correct concentration.
Reagent Purity Impurities in the this compound or the azide partner can inhibit the catalyst. Use highly purified reagents.
Steric Hindrance Bulky groups near the alkyne or azide can slow down the reaction. If possible, consider redesigning the azide partner to reduce steric hindrance. Increasing the reaction time or temperature may also help.

Logical Workflow for Troubleshooting Low Click Chemistry Yield

start Low or No Product check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the alkyne and azide reagents pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, add reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., TBTA). check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Confirm identity and purity by LC-MS and NMR. check_reagents->solution_reagents No check_sterics Is steric hindrance a factor? check_conditions->check_sterics Yes solution_conditions Degas solvents. Optimize pH (7-7.5), temperature, and reaction time. check_conditions->solution_conditions No solution_sterics Increase reaction time and/or temperature. Consider redesigning the sterically hindered component. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low-yield click chemistry reactions.

Issue 2: Degradation of this compound Detected in Aqueous Solution

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis of a stock solution or during a reaction.

  • Decrease in the peak area of the parent compound over time.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Oxidation of PEG Chain Aqueous buffers can contain dissolved oxygen. The presence of trace metal ions can catalyze oxidation. Prepare buffers with deoxygenated water. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your downstream application. Avoid exposure to light, which can promote photo-oxidation.
Hydrolysis at Extreme pH Prolonged incubation in strongly acidic (pH < 4) or basic (pH > 10) buffers, especially at elevated temperatures, can lead to hydrolysis of the ether linkages. Whenever possible, work in a pH range of 5-9. If extreme pH is required, minimize the incubation time and temperature.
Incompatible Additives Other components in your reaction mixture (e.g., certain reducing agents, metal ions) could be reacting with the linker. Run control experiments with the linker and individual components of your reaction to identify any incompatibilities.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

4. Sample Analysis by LC-MS:

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and Mass Spectrometry (ESI in both positive and negative ion modes).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify and characterize any new peaks that appear, which represent degradation products. Aim for 5-20% degradation of the parent compound for optimal analysis.

Experimental Workflow for Forced Degradation Study

cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal control Control (4°C) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS oxidation->analyze thermal->analyze control->analyze neutralize->analyze compare Compare stressed samples to control analyze->compare identify Identify and characterize degradation products compare->identify

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Enhancing Bioconjugation with Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-sulfonic acid, a high-performance linker designed to enhance the efficiency and success of your bioconjugation experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Illustrative Data on Bioconjugation Enhancement

The inclusion of a this compound linker in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers significant advantages over using a simple propargyl group without a PEG spacer. The following tables present illustrative data to conceptualize the expected enhancements in reaction efficiency and conjugate properties.

Note: This data is illustrative and intended to demonstrate the trends observed when incorporating a short, hydrophilic PEG linker. Actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Illustrative Comparison of Bioconjugation Reaction Yields

FeatureWithout PEG Linker (e.g., Propargyl Amine)With this compound LinkerRationale for Enhancement
Aqueous Solubility of Linker LowHighThe sulfonic acid and PEG4 moieties impart significant hydrophilicity, preventing aggregation of the linker in aqueous buffers.[1][2][3]
Reaction Yield (Aqueous Buffer) 60-70%>90%Improved solubility of the linker and reduced steric hindrance lead to more efficient reactions in aqueous media.[4]
Reaction Time to >90% Conversion 4-8 hours1-2 hoursEnhanced accessibility of the alkyne group and favorable kinetics of the PEGylated linker can accelerate the reaction.[5]
Incidence of Aggregation Moderate to HighLowThe hydrophilic PEG chain minimizes hydrophobic interactions between biomolecules that can lead to aggregation during conjugation.[6][7][8]

Table 2: Illustrative Impact on Final Conjugate Properties

PropertyConjugate without PEG LinkerConjugate with this compound LinkerBenefit of PEG4 Linker
Solubility of Final Conjugate Variable (often decreased)HighThe PEG4 chain enhances the overall hydrophilicity of the bioconjugate, crucial for downstream applications and formulation.
Steric Hindrance at Binding Site Potentially HighReducedThe PEG4 spacer provides distance between the biomolecule and the conjugated partner, preserving the biological activity of the biomolecule.[4]
Homogeneity of Conjugate LowerHigherMore efficient and controlled reactions lead to a more uniform product with fewer side products.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during bioconjugation reactions using this compound.

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Poor Solubility of Biomolecule or Azide Partner Although this compound is highly soluble, your biomolecule or azide-containing partner may not be. Ensure all components are fully dissolved before initiating the reaction. Consider using a co-solvent like DMSO or DMF, keeping the final concentration below 10% to avoid protein denaturation.[6]
Inactivated Copper Catalyst The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Prepare the sodium ascorbate solution fresh and add it to the reaction mixture last. Ensure all buffers are degassed to remove oxygen.[10]
Suboptimal Ligand-to-Copper Ratio The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[11] Optimize this ratio for your specific system.
Steric Hindrance on the Biomolecule The azide group on your biomolecule may be in a sterically hindered location. The PEG4 spacer helps to mitigate this, but for highly congested sites, consider increasing the reaction time or temperature.[12][13]
Incorrect Stoichiometry Ensure the molar ratio of the azide and alkyne components is appropriate. An excess of one reagent (typically the smaller molecule) can drive the reaction to completion.

Problem 2: Aggregation or Precipitation During Reaction

Possible Cause Recommended Solution
Hydrophobic Nature of the Azide Partner If the azide-containing molecule is highly hydrophobic, it can induce aggregation of the biomolecule upon conjugation. The PEG4 linker helps, but for extremely hydrophobic payloads, a longer PEG chain may be necessary.
High Protein Concentration High concentrations of biomolecules can increase the likelihood of intermolecular interactions and aggregation. Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).[7]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can impact protein stability. Screen a range of pH values (typically 7.0-8.5 for CuAAC) and ionic strengths to find the optimal conditions for your protein.[7]
Over-labeling Conjugating too many molecules to a protein can alter its surface properties and lead to aggregation. Reduce the molar excess of the this compound and azide partner.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 spacer in this compound?

A1: The polyethylene glycol (PEG) spacer serves multiple functions to enhance bioconjugation efficiency. It increases the water solubility of the linker and the final conjugate, provides a flexible spacer to reduce steric hindrance between the conjugated molecules, and can help to protect the biomolecule from proteolytic degradation.[4]

Q2: Why is the sulfonic acid group included in the linker?

A2: The sulfonic acid group is a strong acid that is deprotonated at physiological pH, imparting a negative charge and significantly increasing the aqueous solubility of the linker.[1][2][3] This is particularly beneficial when working with biomolecules in aqueous buffers, as it prevents aggregation of the linker itself.

Q3: Can I use this compound for in vivo or live-cell labeling?

A3: this compound is primarily designed for in vitro bioconjugation. The copper catalyst required for the CuAAC reaction can be toxic to living cells. For live-cell applications, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are recommended.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[3] Before use, allow the reagent to warm to room temperature before opening to avoid condensation.

Q5: What analytical techniques can I use to confirm conjugation?

A5: Several techniques can be used to confirm successful conjugation and to characterize the product. These include SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and UV-Vis spectroscopy (if either the biomolecule or the conjugated partner has a unique absorbance signature).[8]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a Protein with an Azide-Containing Molecule using this compound

This protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization of reagent concentrations and reaction conditions may be necessary for specific applications.

Materials:

  • Protein with an accessible functional group for modification with an azide.

  • Azide-modification reagent (e.g., Azide-NHS ester).

  • This compound.

  • Copper(II) sulfate (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium Ascorbate (prepare fresh).

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Azide Modification of Protein:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the azide-modification reagent (e.g., Azide-NHS ester) to the protein solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove excess, unreacted azide reagent using a desalting column or dialysis, exchanging the buffer to fresh PBS, pH 7.4.

  • Preparation of Reagents for Click Chemistry:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and this compound at a 1:10 molar ratio (protein:alkyne). Adjust the volume with PBS to achieve a final protein concentration of approximately 1 mg/mL.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions to achieve a final concentration of 1 mM CuSO4 and 5 mM THPTA in the reaction.

    • Add the catalyst premix to the protein-alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the bioconjugate from excess reagents and catalyst using a desalting column or dialysis against a suitable storage buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of labeling using a suitable method, such as mass spectrometry.

Visualizations

Diagram 1: Experimental Workflow for Bioconjugation

experimental_workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification Protein Protein Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein Reaction Azide_Reagent Azide-NHS Ester Azide_Reagent->Azide_Modified_Protein Propargyl_PEG4 Propargyl-PEG4- sulfonic acid Bioconjugate Final Bioconjugate Propargyl_PEG4->Bioconjugate Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) Catalyst->Bioconjugate Click Chemistry Purification Purification (SEC/Dialysis) Bioconjugate->Purification Azide_Modified_Protein_ref->Bioconjugate Purified_Conjugate Purified Bioconjugate Purification->Purified_Conjugate

Caption: A streamlined workflow for protein bioconjugation using this compound.

Diagram 2: Troubleshooting Logic for Low Bioconjugation Yield

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality & Solubility Is biomolecule/azide partner soluble? Is Sodium Ascorbate fresh? Are reagents stored correctly? start->check_reagents check_conditions Review Reaction Conditions Is pH optimal (7.0-8.5)? Is temperature appropriate? Is reaction time sufficient? check_reagents->check_conditions Reagents OK solution Solution Found check_reagents->solution Issue Identified & Resolved check_catalyst Evaluate Catalyst System Is Ligand:Copper ratio correct (e.g., 5:1)? Is final copper concentration adequate (e.g., 1 mM)? Are buffers degassed? check_conditions->check_catalyst Conditions OK check_conditions->solution Issue Identified & Resolved check_sterics Consider Steric Hindrance Is the azide modification site accessible? Is a longer PEG spacer needed? check_catalyst->check_sterics Catalyst System OK check_catalyst->solution Issue Identified & Resolved check_sterics->solution Optimization Successful

Caption: A logical workflow to diagnose and resolve low-yield bioconjugation reactions.

References

Technical Support Center: Strategies for Scaling Up Reactions Involving Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for successfully scaling up reactions involving Propargyl-PEG4-sulfonic acid. This compound is a key reagent in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), utilized for its hydrophilic PEG spacer and its terminal alkyne group for "click chemistry."[1][2] Scaling up these reactions from the bench to pilot or manufacturing scale requires careful consideration of various parameters to maintain reaction efficiency, product quality, and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule. It comprises a propargyl group (containing a terminal alkyne), a tetra-polyethylene glycol (PEG4) spacer, and a sulfonic acid group.[1] Its primary application is in bioconjugation, particularly in the synthesis of PROTACs, where the propargyl group is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate with an azide-containing molecule.[1][2] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: What are the main challenges when scaling up click chemistry reactions with this compound?

A2: The main challenges include:

  • Maintaining Reaction Kinetics: Ensuring efficient mixing and heat transfer in larger reactors to maintain consistent reaction rates.

  • Catalyst Activity and Removal: The copper catalyst, essential for the reaction, can be toxic to cells and needs to be efficiently removed from the final product, which can be more complex at a larger scale.

  • Solvent and Reagent Purity: The purity of solvents and reagents is critical, as impurities can inhibit the catalyst and lead to side reactions.

  • Product Purification: Isolating the desired product from unreacted starting materials, byproducts, and the catalyst can be more challenging and require different techniques at scale.

  • Safety Considerations: Handling large quantities of reagents, especially the copper catalyst and potentially hazardous solvents, requires stringent safety protocols.

Q3: How does the sulfonic acid group on this compound affect the reaction?

A3: The sulfonic acid group is a strong acid, which will be deprotonated at neutral pH. This imparts a negative charge to the molecule, which can influence its solubility and interaction with other charged molecules. In a reaction, it is important to consider the overall pH of the reaction mixture, as it can affect the solubility of the reactants and the stability of biomolecules if they are part of the conjugation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to inactive Cu(II).- Use a Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.- Degas all solutions to remove oxygen.- Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.
Poor Reagent Quality: Impurities in the starting materials or solvents.- Use high-purity, anhydrous solvents.- Confirm the purity of this compound and the azide-containing substrate.
Suboptimal Reaction Conditions: Incorrect temperature, pH, or concentration.- Optimize the reaction temperature; most click reactions proceed well at room temperature.- Ensure the pH is within a range that maintains the stability of all reactants (typically pH 7-8 for bioconjugation).- Adjust reactant concentrations; higher concentrations can sometimes improve yields.
Incomplete Reaction Insufficient Reaction Time: The reaction may be slower at a larger scale.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).- Extend the reaction time if necessary.
Poor Mixing: Inadequate mixing in a large reactor can lead to localized concentration gradients.- Ensure the stirring speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture.
Product Degradation Harsh Reaction Conditions: High temperatures or extreme pH can degrade sensitive molecules.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.- Maintain a neutral pH throughout the reaction.
Copper-Mediated Degradation: The copper catalyst can sometimes cause degradation of biomolecules.- Use a biocompatible ligand like THPTA to chelate the copper and minimize its interaction with sensitive functional groups.
Difficulty in Product Purification Similar Properties of Product and Impurities: Unreacted starting materials or byproducts may have similar chromatographic behavior to the desired product.- Optimize the purification method. This may involve using a different type of chromatography (e.g., ion exchange, reverse phase) or a multi-step purification process.- Consider adding a purification tag to one of the reactants.

Data Presentation: Lab vs. Pilot Scale Parameters

The following table provides an illustrative comparison of key parameters when scaling up a typical click chemistry reaction involving this compound. The exact values will depend on the specific reactants and desired product.

Parameter Lab Scale (e.g., 100 mL) Pilot Scale (e.g., 10 L) Considerations for Scale-Up
Reaction Volume 50 - 100 mL5 - 10 LThe surface area to volume ratio decreases with scale, affecting heat transfer. Ensure adequate cooling/heating capacity for the larger vessel.
Reactant Concentration 10 - 50 mM10 - 50 mMWhile concentrations may remain similar, the total amount of material increases significantly. Ensure accurate weighing and dispensing of larger quantities.
This compound (equivalents) 1.0 - 1.21.0 - 1.1On a larger scale, it is often more cost-effective to use reactants closer to a 1:1 stoichiometry to minimize waste and simplify purification.
Azide Substrate (equivalents) 1.01.0
Copper Catalyst Loading (mol%) 1 - 5 mol%0.5 - 2 mol%Catalyst efficiency can be improved with better mixing at scale. Lowering catalyst loading reduces cost and the burden of removal.
Reducing Agent (e.g., Sodium Ascorbate) (equivalents) 5 - 102 - 5A smaller excess can be used at scale if oxygen ingress is well-controlled.
Ligand (e.g., THPTA) (equivalents to copper) 1 - 21 - 1.5
Reaction Time 1 - 4 hours2 - 8 hoursReactions may be slower at scale due to mixing and heat transfer limitations. Monitoring is crucial.
Purification Method Preparative HPLC, Flash ChromatographyTangential Flow Filtration (TFF), Preparative Chromatography (larger columns)Methods need to be scalable. TFF is often used for initial buffer exchange and removal of small molecule impurities at larger scales.

Experimental Protocols

Key Experiment: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at Lab Scale

This protocol describes a general procedure for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous DMSO (if needed for dissolving reactants)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the azide-containing substrate in the reaction buffer or DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing substrate.

    • Add the this compound solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. Add this catalyst/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical method such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate method, such as size-exclusion chromatography (SEC) to remove unreacted small molecules, followed by reverse-phase HPLC for higher purity if needed.

Mandatory Visualizations

Experimental Workflow for Scaling Up CuAAC Reactions

G cluster_0 Lab Scale Development cluster_1 Pilot Scale-Up cluster_2 Manufacturing A Reaction Optimization (Concentration, Temp, pH) B Analytical Method Development (HPLC, LC-MS) C Small-Scale Synthesis (mg to g) A->C B->C D Process Safety Assessment C->D Tech Transfer E Equipment Selection (Reactor, Purification Skid) F Pilot Batch Production (g to kg) D->F E->F G Process Validation F->G Process Optimization H Large-Scale Production (kg) G->H I Quality Control & Release H->I

Caption: Workflow for scaling up CuAAC reactions from lab to manufacturing.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed Q1 Is the Catalyst Active? Start->Q1 A1 Check for Oxidation (Use fresh reducing agent, degas solvents) Q1->A1 No Q2 Are Reagents of High Purity? Q1->Q2 Yes A1->Q2 A2 Analyze Starting Materials (NMR, MS) Q2->A2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2->Q3 A3 Re-evaluate Temp, pH, and Concentration Q3->A3 No End Yield Improved Q3->End Yes A3->End

Caption: Troubleshooting flowchart for addressing low yield in CuAAC reactions.

References

Validation & Comparative

Comparing the efficiency of Propargyl-PEG4-sulfonic acid to other alkyne PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a linker molecule is critical to the success of creating stable and functional protein-drug conjugates, antibody-drug conjugates (ADCs), or other labeled biomolecules. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and stability of such conjugates.[1][2] This guide provides a comparative analysis of Propargyl-PEG4-sulfonic acid against other alkyne PEG linkers, focusing on how its unique sulfonic acid moiety influences bioconjugation efficiency. While direct, side-by-side quantitative comparisons in published literature are limited, this guide synthesizes information based on the established chemical properties of the functional groups to provide a clear comparison for researchers, scientists, and drug development professionals.

Key Properties of this compound

This compound is a heterobifunctional linker featuring a terminal alkyne group for click chemistry reactions and a sulfonic acid group.[3][4][5] The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with azide-modified molecules.[3][4][6][7][] The PEG4 spacer provides flexibility and enhances hydrophilicity, a common feature of PEG linkers that improves the solubility of hydrophobic molecules and reduces steric hindrance during conjugation.[2][9][10]

The distinguishing feature of this linker is the terminal sulfonic acid group (-SO3H). This strong acid group is negatively charged at physiological pH, which can significantly increase the aqueous solubility of the linker and the resulting bioconjugate.[11] This enhanced hydrophilicity is a key factor in improving reaction kinetics and yields in aqueous buffers, where many bioconjugation reactions are performed.

Comparison with Other Alkyne PEG Linkers

To illustrate the advantages of this compound, we compare it with a standard Propargyl-PEG4-acid linker, which possesses a carboxylic acid terminal group instead of a sulfonic acid.

FeatureThis compoundPropargyl-PEG4-acidOther Alkyne PEG Linkers (General)
Reactive Group 1 Terminal AlkyneTerminal AlkyneTerminal Alkyne (e.g., in DBCO, BCN)
Reactive Group 2 Sulfonic AcidCarboxylic AcidVaries (e.g., NHS ester, Maleimide)
Water Solubility Very HighHighVariable, generally good due to PEG
Charge at pH 7.4 NegativeNegative (weaker acid)Depends on the terminal group
Key Advantage Significantly enhances aqueous solubility of the conjugate, potentially reducing aggregation and improving reaction efficiency in aqueous media.Good aqueous solubility. The carboxylic acid can be used for further conjugation to amines.Wide variety of terminal groups allows for diverse conjugation strategies.
Potential Applications Conjugation to hydrophobic drugs or proteins where maintaining high aqueous solubility is crucial.General bioconjugation where the carboxyl group can be activated for amidation.Dependent on the specific linker; includes protein labeling, surface modification, and drug delivery.

Experimental Protocols

A general protocol for comparing the efficiency of different alkyne PEG linkers in a bioconjugation reaction, such as CuAAC, is provided below. This protocol can be adapted for specific applications and biomolecules.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein/molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Alternative alkyne PEG linker (e.g., Propargyl-PEG4-acid)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein at a known concentration in the reaction buffer.

    • Prepare stock solutions of this compound and the comparative alkyne PEG linker in an appropriate solvent (e.g., water, DMSO).

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Reaction Setup (for each linker):

    • In a microcentrifuge tube, combine the azide-modified protein with the alkyne PEG linker at a desired molar ratio (e.g., 1:10).

    • In a separate tube, pre-mix the CuSO4 and THPTA ligand.

    • Add the CuSO4/THPTA mixture to the protein-linker solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for copper and 1-5 mM for the reducing agent.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the reactants.

  • Purification:

    • Remove the excess unreacted linker and catalyst components using a desalting column or dialysis.

  • Analysis:

    • Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the conjugation efficiency (degree of labeling) and yield.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using a sulfonated alkyne PEG linker.

G Experimental Workflow for Comparing Alkyne PEG Linkers cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction (CuAAC) cluster_analysis Analysis p1 Azide-Modified Protein r1 Mix Protein and Linker p1->r1 p2 This compound p2->r1 p3 Other Alkyne PEG Linker p3->r1 p4 Catalyst Components (CuSO4, Ascorbate, Ligand) r2 Add Catalyst p4->r2 r1->r2 r3 Incubate r2->r3 a1 Purification (e.g., Desalting Column) r3->a1 a2 Characterization (SDS-PAGE, MS, HPLC) a1->a2 a3 Compare Efficiency and Yield a2->a3

Caption: A generalized workflow for the comparison of different alkyne PEG linkers in a bioconjugation experiment.

G Rationale for Improved Efficiency with this compound cluster_linker Linker Properties cluster_effects Physicochemical Effects cluster_outcomes Improved Bioconjugation Outcomes l1 This compound l2 Sulfonic Acid Group (-SO3H) l1->l2 l3 PEG4 Spacer l1->l3 e1 High Hydrophilicity l2->e1 e2 Negative Charge at pH 7.4 l2->e2 l3->e1 e3 Flexibility l3->e3 o1 Enhanced Solubility of Linker and Conjugate e1->o1 e2->o1 o2 Reduced Aggregation o1->o2 o3 Improved Reaction Kinetics in Aqueous Buffers o1->o3 o4 Higher Conjugation Yield o2->o4 o3->o4

Caption: The relationship between the structural features of this compound and the expected improvements in bioconjugation.

Conclusion

The inclusion of a sulfonic acid group in a propargyl-PEG linker represents a significant enhancement for bioconjugation applications where aqueous solubility is a primary concern. This compound is expected to outperform non-sulfonated alkyne PEG linkers, particularly when working with hydrophobic biomolecules or when aiming for high conjugation efficiency in aqueous environments. The increased hydrophilicity imparted by the sulfonic acid group can lead to reduced aggregation, improved reaction kinetics, and potentially higher yields of the final conjugate. Researchers should consider the specific requirements of their bioconjugation system when selecting the most appropriate linker, with this compound being a strong candidate for demanding applications requiring high solubility and stability.

References

A Comparative Guide to Propargyl-PEG4-sulfonic acid Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. Propargyl-PEG4-sulfonic acid has become a widely used reagent, offering a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a hydrophilic PEG linker to enhance solubility, and a terminal sulfonic acid group to improve aqueous solubility. However, the landscape of bioconjugation is rapidly evolving, with a growing need for alternatives that address the limitations of traditional PEG linkers and copper-catalyzed reactions. This guide provides an objective comparison of alternatives to this compound, focusing on both the linker and the reactive handle, supported by experimental data to inform your selection of the optimal bioconjugation strategy.

This guide will explore two main categories of alternatives:

  • Linker Alternatives: Polymers that can replace the PEG4 chain, offering different physicochemical and biological properties.

  • Reactive Handle Alternatives: Biorthogonal reaction pairs that can substitute the propargyl (alkyne) group and the associated CuAAC reaction.

Part 1: Alternatives to the PEG4 Linker

While polyethylene glycol (PEG) has been the gold standard for stealth polymers in bioconjugation, concerns about its immunogenicity and the "accelerated blood clearance (ABC) phenomenon" have prompted the development of a new generation of hydrophilic linkers.[1][2] These alternatives aim to provide similar or improved solubility and biocompatibility while potentially offering benefits such as biodegradability and reduced immune response.

Here, we compare the most promising alternatives to PEG: polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers.

Comparative Performance of Linker Alternatives

The choice of a linker can significantly impact the stability, solubility, immunogenicity, and overall in vivo performance of a bioconjugate. The following table summarizes the key properties of PEG and its alternatives based on available experimental data.

PropertyPoly(ethylene glycol) (PEG)Polysarcosine (pSar)Poly(2-oxazoline)s (POx)Zwitterionic Polymers
Structure Repetitive ethylene oxide unitsPolypeptoid (N-methylated glycine)Varies based on side chain (e.g., poly(2-ethyl-2-oxazoline))Contains both positive and negative charges in the repeating unit
Biocompatibility Generally good, but concerns about immunogenicity exist.[1]Excellent, considered non-immunogenic.[3][4]Excellent, with low immunogenicity reported.[5][6]Excellent, highly resistant to protein adsorption.[7][8]
Biodegradability Non-biodegradable.[3]Biodegradable to natural amino acid (sarcosine).[3][4]Generally considered non-biodegradable.Varies with backbone chemistry.
Solubility High aqueous solubility.High aqueous solubility, comparable to PEG.[9]Tunable solubility based on the side chain.[10]Excellent aqueous solubility due to strong hydration.[7][11]
In Vivo Circulation Can exhibit accelerated blood clearance (ABC) upon repeated administration due to anti-PEG antibodies.[1]Prolonged circulation half-life, comparable to or better than PEG, with reduced immunogenicity.[3][4]Prolonged circulation, with some studies suggesting superiority over PEG in certain contexts.[10]Can exhibit prolonged circulation due to their "super-hydrophilic" nature.[7]
Stability Susceptible to oxidative degradation.[4]Good stability.Generally more stable to oxidative degradation than PEG.[4][12]High stability due to strong hydration layer.
Experimental Data Highlights: pSar vs. PEG

A study directly comparing a polysarcosine-interferon (pSar-IFN) conjugate with a PEG-interferon (PEG-IFN) conjugate of similar size revealed several advantages for the pSar linker.[3][4]

ParameterPEG-IFNpSar-IFNReference
In Vitro Activity StandardHigher[3][4]
Tumor Accumulation StandardHigher[3][4]
Tumor Growth Inhibition StandardSignificantly more potent[3][4]
Anti-IFN Antibody Induction StandardConsiderably less[3][4]

These findings suggest that polysarcosine is a promising alternative to PEG, offering improved therapeutic efficacy and reduced immunogenicity.[3][4]

Part 2: Alternatives to the Propargyl Group and CuAAC

The propargyl group serves as a terminal alkyne for the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this reaction is robust and widely used, the potential cytotoxicity of the copper catalyst has led to the development of copper-free click chemistry alternatives.[13] These biorthogonal reactions offer different kinetics and can be more suitable for in vivo and live-cell applications.

The primary alternatives to the terminal alkyne-azide CuAAC reaction are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes a strained cyclooctyne that reacts with an azide without the need for a copper catalyst.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).

Comparative Kinetics of Biorthogonal Reactions

The speed of a bioconjugation reaction is a critical factor, especially when working with sensitive biomolecules or in dynamic biological systems. The second-order rate constant (k) is a measure of the intrinsic reactivity of a reaction pair.

ReactionReactive PairSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide1 - 100Fast and efficient, but requires a copper catalyst which can be cytotoxic.[13][14]
SPAAC BCN + Azide~0.002 - 0.1Copper-free, but generally slower than CuAAC.[12][15]
SPAAC DBCO + Azide~0.1 - 1.0Faster than BCN-based SPAAC, widely used for copper-free applications.[14]
IEDDA Tetrazine + TCOup to 10⁶Extremely fast, copper-free, and highly bioorthogonal.[13]

As the data indicates, the IEDDA reaction between tetrazine and TCO is significantly faster than both CuAAC and SPAAC, making it an attractive choice for applications requiring rapid and efficient conjugation at low concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for bioconjugation using a polysarcosine linker and for a copper-free click chemistry reaction.

Protocol 1: Protein Conjugation with Polysarcosine via Native Chemical Ligation

This protocol describes the site-specific conjugation of a polysarcosine (pSar) linker to a protein containing an N-terminal cysteine residue, adapted from Wu et al. (2018).[11]

Materials:

  • Protein with an N-terminal cysteine (Cys-Protein)

  • Thiophenyl-functionalized polysarcosine (PhS-pSar)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • PD-10 desalting column

  • FPLC system with a Mono S column

Procedure:

  • Prepare a solution of Cys-Protein at approximately 5 mg/mL in Tris-HCl buffer.

  • To 1 mL of the Cys-Protein solution (1.0 equivalent), add solid PhS-pSar powder (3.0 equivalents).

  • Incubate the reaction mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by the faint smell of phenylthiol.

  • Dilute the reaction mixture and pass it through a PD-10 desalting column to remove small molecule impurities.

  • Further purify the pSar-Protein conjugate using an FPLC system equipped with a Mono S cation exchange column. Use a salt gradient for elution (e.g., Buffer A: 50 mM Sodium Acetate, pH 4.5; Buffer B: 50 mM Sodium Acetate with 2 M NaCl, pH 4.5).

  • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 2: Antibody Conjugation to a Zwitterionic Polymer-Coated Surface

This protocol outlines the steps to conjugate an antibody to a surface functionalized with a zwitterionic polymer, based on the work of Li et al. (2012).[3][8] This method is useful for creating biocompatible surfaces for biosensors and other diagnostic devices.

Materials:

  • Silicon nitride surface functionalized with a poly(sulfobetaine methacrylate) (pSBMA) brush with terminal amine groups.

  • Suberic acid bis(N-hydroxysuccinimide ester) (BS³)

  • Antibody solution (e.g., anti-Salmonella antibody) in PBS (pH 7.4)

  • Anhydrous DMSO

  • Phosphate buffered saline (PBS)

Procedure:

  • NHS-Ester Functionalization: Immerse the amine-terminated pSBMA-grafted surface in a solution of BS³ in anhydrous DMSO for 1 hour at room temperature to activate the surface with NHS esters.

  • Rinse the surface thoroughly with DMSO and then with deionized water to remove excess BS³.

  • Antibody Immobilization: Immediately immerse the NHS-activated surface in the antibody solution (e.g., 0.1 mg/mL in PBS) and incubate for 1 hour at room temperature.

  • Rinse the surface with PBS to remove non-covalently bound antibodies.

  • The antibody-conjugated zwitterionic surface is now ready for use in immunoassays or cell capture applications.

Visualizing Bioconjugation Strategies

Diagrams created using Graphviz (DOT language) can help visualize the chemical reactions and workflows involved in bioconjugation.

G cluster_linkers Linker Alternatives cluster_reactions Reactive Handle Alternatives PEG PEG (Polyethylene Glycol) pSar pSar (Polysarcosine) PEG->pSar Alternative POx POx (Poly(2-oxazoline)) PEG->POx Alternative Zwitterionic Zwitterionic Polymer PEG->Zwitterionic Alternative CuAAC CuAAC (Propargyl + Azide) SPAAC SPAAC (Strained Alkyne + Azide) CuAAC->SPAAC Alternative IEDDA IEDDA (Tetrazine + TCO) CuAAC->IEDDA Alternative Propargyl_PEG_Sulfonic_Acid This compound Propargyl_PEG_Sulfonic_Acid->PEG Linker Component Propargyl_PEG_Sulfonic_Acid->CuAAC Reactive Handle

Alternatives to this compound.

G cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow cluster_iedda IEDDA Workflow start_cuaac Biomolecule-Alkyne + Biomolecule-Azide reaction_cuaac Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) start_cuaac->reaction_cuaac product_cuaac Triazole-linked Bioconjugate reaction_cuaac->product_cuaac start_spaac Biomolecule-Strained Alkyne + Biomolecule-Azide reaction_spaac Mix at Room Temp. start_spaac->reaction_spaac product_spaac Triazole-linked Bioconjugate reaction_spaac->product_spaac start_iedda Biomolecule-Tetrazine + Biomolecule-TCO reaction_iedda Mix at Room Temp. start_iedda->reaction_iedda product_iedda Dihydropyridazine-linked Bioconjugate reaction_iedda->product_iedda

Comparison of bioconjugation reaction workflows.

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound remains a useful and versatile reagent, a growing family of alternatives offers researchers the ability to fine-tune the properties of their bioconjugates for optimal performance.

For applications where immunogenicity is a concern, polysarcosine and zwitterionic polymers present compelling alternatives to PEG, with polysarcosine also offering the advantage of biodegradability.[3][4][7] When the cytotoxicity of a copper catalyst is a limiting factor, particularly in live-cell or in vivo studies, the copper-free SPAAC and IEDDA reactions provide robust and efficient alternatives.[13] The exceptionally fast kinetics of the IEDDA reaction make it particularly well-suited for applications where reaction speed and efficiency at low concentrations are paramount.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate linker and reactive handle combination for their specific bioconjugation needs, ultimately accelerating the development of novel therapeutics, diagnostics, and research tools.

References

A Comparative Guide to the Characterization of Propargyl-PEG4-sulfonic Acid Conjugates Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Propargyl-PEG4-sulfonic acid, is a cornerstone in modern bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2][3] Its discrete polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer, while the terminal propargyl and sulfonic acid groups offer versatile conjugation handles. Accurate characterization of conjugates formed using this linker is paramount for ensuring the quality, efficacy, and safety of novel drug candidates. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound and its conjugates, alongside alternative analytical methodologies, supported by experimental protocols and data.

Mass Spectrometry for Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of this compound conjugates. The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) depends on the nature of the conjugate and the specific information required.

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry

ESI-Q-TOF MS is a powerful technique for the analysis of small to medium-sized molecules, offering high resolution and mass accuracy. For this compound and its conjugates, ESI typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), depending on the ionization mode.

Expected Mass Spectral Data for this compound:

IonExpected m/z (Positive Mode)Expected m/z (Negative Mode)
Parent Ion 297.1002 ([M+H]⁺)295.0846 ([M-H]⁻)
Fragment Ions (MS/MS)
Loss of SO₃217.1125-
Cleavage of C-S bond-215.0979
PEG backbone fragmentsVariable (loss of C₂H₄O units)Variable (loss of C₂H₄O units)

Note: The expected m/z values are calculated based on the molecular formula C₁₁H₂₀O₇S (MW: 296.34 g/mol ). Observed values may vary slightly depending on instrumentation and experimental conditions.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the fragmentation of this compound conjugates provides valuable structural information. Common fragmentation pathways include the neutral loss of sulfur trioxide (SO₃) from the sulfonic acid group in positive ion mode.[4][5] In negative ion mode, cleavage of the carbon-sulfur bond is often observed.[6][7] Additionally, characteristic fragmentation of the PEG backbone, with losses of ethylene glycol units (44 Da), can confirm the identity of the linker.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is particularly well-suited for the analysis of larger conjugates, such as those involving peptides or small proteins. It typically produces singly charged ions, simplifying the resulting mass spectrum. For smaller molecules like this compound conjugates, careful matrix selection is crucial to avoid interference in the low mass range.

Alternative Characterization Methods

While mass spectrometry is a primary tool, other techniques offer complementary information and can be advantageous in specific contexts.

TechniquePrincipleAdvantages for this compound ConjugatesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size (Size-Exclusion).Excellent for purity assessment and quantification. Can be coupled with MS for enhanced characterization.[][9][10]Does not directly provide molecular weight information. Detection can be challenging due to the lack of a strong chromophore in the PEG chain.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary under an electric field.[11][12][13]High separation efficiency and resolution.[13] Requires minimal sample volume. Can be coupled with MS.[14]Less commonly used for routine analysis compared to HPLC. Can be sensitive to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structural elucidation of the linker and its conjugation site.[15]Lower sensitivity compared to MS. Requires larger sample quantities. Complex spectra for larger conjugates.

Experimental Protocols

ESI-Q-TOF Mass Spectrometry Protocol
  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µM.

  • Instrumentation: Utilize a high-resolution Q-TOF mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

  • MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (10-40 eV) to obtain optimal fragmentation.

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Selection: For small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.

  • Sample Preparation: Mix the analyte solution (in a volatile solvent like acetonitrile or methanol) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Instrumentation: Use a MALDI-TOF mass spectrometer in reflectron mode for higher resolution.

  • Acquisition: Acquire spectra in the desired mass range, summing multiple laser shots to improve signal-to-noise ratio.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugate This compound Conjugate Dissolution Dissolution in appropriate solvent Conjugate->Dissolution ESI_QTOF ESI-Q-TOF MS Dissolution->ESI_QTOF Direct Infusion MALDI_TOF MALDI-TOF MS Dissolution->MALDI_TOF Co-crystallization with Matrix Mass_Determination Accurate Mass Determination ESI_QTOF->Mass_Determination Fragmentation_Analysis Fragmentation Pattern Analysis ESI_QTOF->Fragmentation_Analysis MS/MS MALDI_TOF->Mass_Determination Structural_Confirmation Structural Confirmation Mass_Determination->Structural_Confirmation Fragmentation_Analysis->Structural_Confirmation

Caption: Experimental workflow for the characterization of this compound conjugates by mass spectrometry.

logical_relationship cluster_characterization Characterization Goals cluster_techniques Analytical Techniques Molecular_Weight Molecular Weight Confirmation Structure_Elucidation Structural Elucidation Purity_Assessment Purity Assessment Mass_Spectrometry Mass Spectrometry Mass_Spectrometry->Molecular_Weight Mass_Spectrometry->Structure_Elucidation via Fragmentation Mass_Spectrometry->Purity_Assessment LC-MS HPLC HPLC HPLC->Purity_Assessment CE Capillary Electrophoresis CE->Purity_Assessment NMR NMR NMR->Structure_Elucidation

Caption: Logical relationship between characterization goals and analytical techniques for this compound conjugates.

References

A Comparative Guide to NMR Analysis for the Structural Confirmation of Propargyl-PEG4-sulfonic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation and drug delivery, the precise structure of linker molecules is paramount to the efficacy and reproducibility of novel therapeutics and diagnostics. Propargyl-PEG4-sulfonic acid is a heterobifunctional linker increasingly employed in "click chemistry" applications due to its terminal alkyne for conjugation and a sulfonic acid group that enhances aqueous solubility.[1][2][3][4] Rigorous structural confirmation of this and similar linkers is a critical step in quality control and downstream experimental success. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous structural elucidation.

This guide provides a comparative overview of the NMR analysis of this compound and common alternative bifunctional linkers. While specific, publicly available spectra for this compound are not readily found in the literature, this guide presents the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent functional groups and comparison with structurally similar molecules. This information, coupled with detailed experimental protocols, will enable researchers to confidently verify the structure of their own this compound products.

Performance Comparison of Bifunctional Linkers

The choice of a bifunctional linker is dictated by the specific application, including the nature of the molecules to be conjugated, the desired solubility, and the reaction chemistry. This compound offers a unique combination of a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) and a highly polar sulfonic acid group to improve the aqueous solubility of the resulting conjugate.[1] Below is a comparison with other commonly used PEGylated linkers.

FeatureThis compoundPropargyl-PEG4-acid[5][6]Azido-PEG4-acid[7][8]DBCO-PEG4-NHS Ester[9][10]
Reactive Group 1 Alkyne (for Click Chemistry)Alkyne (for Click Chemistry)Azide (for Click Chemistry)Dibenzocyclooctyne (DBCO) for copper-free Click Chemistry
Reactive Group 2 Sulfonic AcidCarboxylic AcidCarboxylic AcidN-hydroxysuccinimide (NHS) Ester
Solubility HighModerate to HighModerate to HighModerate
Conjugation Chemistry 1 CuAAC or SPAACCuAAC or SPAACCuAAC or SPAAC with alkynesSPAAC with azides
Conjugation Chemistry 2 Forms stable sulfonamides with amines (requires activation)Forms stable amides with amines (requires activation, e.g., EDC, HATU)Forms stable amides with amines (requires activation, e.g., EDC, HATU)Forms stable amides with primary amines
Key Advantage High water solubility conferred by the sulfonic acid group.Versatile for conjugation to amines.Orthogonal reactivity to alkyne-functionalized molecules.Enables copper-free "click" reactions, beneficial for biological systems.
NMR Spectral Data Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data for the alternatives are based on available information, while the data for this compound are predicted based on the analysis of similar structures. All shifts are referenced to TMS (Tetramethylsilane).

Table 1: Comparison of Predicted and Reported ¹H and ¹³C NMR Chemical Shifts (in ppm)

Functional Group This compound (Predicted) Propargyl-PEG4-acid (Reported) [5][6]Azido-PEG4-acid (Reported) [8][11]DBCO-PEG4-NHS Ester (Reported) [9][10]
¹H NMR
Alkyne-H~2.4 (t)~2.4 (t)--
Alkyne-CH₂~4.1 (d)~4.1 (d)--
PEG Backbone (-OCH₂CH₂O-)~3.5-3.7 (m)~3.5-3.7 (m)~3.5-3.7 (m)~3.5-3.8 (m)
-CH₂-SO₃H~2.9 (t)---
-CH₂-COOH-~2.5 (t)~2.5 (t)-
-CH₂-N₃--~3.4 (t)-
DBCO Protons---~7.2-7.6 (m)
NHS Ester Protons---~2.8 (s)
¹³C NMR
Alkyne ≡CH~75~75--
Alkyne -C≡~80~80-~108, 111
Alkyne -CH₂-~58~58--
PEG Backbone (-OCH₂CH₂O-)~68-71~68-71~68-71~68-71
-CH₂-SO₃H~51---
-CH₂-COOH-~35~35-
-COOH-~172~172-
-CH₂-N₃--~51-
DBCO Carbons---~122-152
NHS Ester Carbons---~25, 170

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).

Experimental Protocols

Sample Preparation for NMR Analysis

High-quality NMR spectra are critically dependent on proper sample preparation.[12][13][14] PEG compounds, in particular, can be hygroscopic, and care must be taken to minimize water contamination.[13]

  • Materials:

    • This compound (or alternative linker)

    • High-quality NMR tube (5 mm)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

    • Micropipette

    • Small vial for dissolution

    • Filter (e.g., a small plug of glass wool in a Pasteur pipette)

  • Procedure:

    • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for PEG compounds as the hydroxyl proton impurity peak is well-defined and does not shift significantly with concentration.[13]

    • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

    • Filtering: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a glass wool plug directly into the NMR tube.[12]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of confirming the structure of this compound via NMR and the general signaling pathway for its use in bioconjugation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire ¹H NMR Spectrum filter->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum filter->acquire_13C process Fourier Transform & Phasing acquire_1H->process acquire_13C->process calibrate Calibrate Spectrum process->calibrate assign Assign Chemical Shifts calibrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR-based structural confirmation.

bioconjugation_pathway propargyl_peg This compound click_reaction CuAAC 'Click' Reaction propargyl_peg->click_reaction azide_biomolecule Azide-modified Biomolecule (e.g., Protein) azide_biomolecule->click_reaction conjugate PEGylated Biomolecule (Enhanced Solubility) click_reaction->conjugate

Caption: Bioconjugation using this compound.

References

The Unseen Hero: Unpacking the Advantages of Non-Cleavable Linkers Like Propargyl-PEG4-sulfonic acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a symphony of precisely chosen components. The linker, the crucial bridge between the targeting antibody and the potent payload, plays a pivotal role in the overall efficacy and safety of these next-generation therapeutics. While cleavable linkers have their place, non-cleavable linkers, such as Propargyl-PEG4-sulfonic acid, are emerging as powerful tools for creating highly stable and effective ADCs. This guide provides an in-depth comparison of non-cleavable and cleavable linkers, supported by experimental data and detailed methodologies, to illuminate the distinct advantages of the non-cleavable approach.

The fundamental difference between these two linker classes lies in their payload release mechanism. Cleavable linkers are designed to break apart and release the drug upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or acidic pH.[1] In contrast, non-cleavable linkers remain intact, and the payload is released only after the entire antibody is degraded within the lysosome of the target cell.[1][2] This seemingly subtle distinction has profound implications for an ADC's stability, therapeutic window, and off-target toxicity.

Superior Stability in Circulation: A Key Advantage

A paramount requirement for any ADC is stability in the bloodstream. Premature release of the cytotoxic payload can lead to systemic toxicity and a diminished therapeutic effect. Non-cleavable linkers, by their very design, offer significantly enhanced plasma stability compared to their cleavable counterparts.[1][2] This is because they are not susceptible to cleavage by circulating enzymes or fluctuations in pH.

The this compound linker exemplifies a modern non-cleavable design. Its core structure contributes to this stability. The propargyl group allows for a stable triazole linkage to be formed with an azide-modified payload via a "click chemistry" reaction, a highly efficient and bioorthogonal conjugation method.[3][4] The polyethylene glycol (PEG) spacer further enhances the ADC's properties.

The Role of PEGylation and Sulfonic Acid

The inclusion of a PEG spacer, such as the PEG4 unit in this compound, offers several advantages that contribute to the overall performance of the ADC:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation.[5][6] The hydrophilic PEG chain helps to mitigate this, improving the solubility and stability of the entire conjugate.[5][6]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased accumulation in the tumor.[5]

  • Reduced Immunogenicity: PEGylation can shield the ADC from the host's immune system, reducing the likelihood of an unwanted immune response.

Furthermore, the sulfonic acid group in the this compound linker introduces a negative charge, which further enhances the hydrophilicity of the linker and can help to prevent aggregation.[6][7] This increased hydrophilicity may also contribute to improved efficacy against multidrug-resistant cancer cells.[7]

Comparative Performance Metrics

The choice of linker has a direct and measurable impact on the performance of an ADC. The following tables summarize key performance indicators, drawing from studies comparing different linker technologies. While direct comparative data for this compound is not available in the public domain, the data presented for similar non-cleavable, hydrophilic linkers provides a strong indication of its expected performance advantages.

Table 1: In Vitro Plasma Stability of ADCs with Different Linker Types
Linker TypeADC ExamplePlasma Stability (% Intact ADC after 7 days)Citation(s)
Non-Cleavable (Thioether) Trastuzumab-MCC-DM1> 95%[1]
Non-Cleavable (PEGylated) C16 Site A-PEG6-C2-MMADHigh (qualitative)[8][9]
Cleavable (Dipeptide) Trastuzumab-vc-MMAE~50-70%[10]
Cleavable (Hydrazone) Gemtuzumab ozogamicinLower (prone to hydrolysis)[6]

Data is representative and compiled from multiple sources to illustrate general trends.

Table 2: In Vivo Efficacy in Xenograft Models
Linker TypeADC ModelTumor Growth InhibitionCitation(s)
Non-Cleavable (PEGylated) C16 Site A-PEG6-C2-Aur3377Significant tumor regression[9]
Cleavable (Dipeptide) Brentuximab Vedotin (vc-MMAE)Potent anti-tumor activity[11]
Non-Cleavable (Cysteine-linked MMAE) mil40-15Potent cytotoxicity, improved safety[10]

Efficacy is dependent on the antibody, payload, and tumor model. This table provides a qualitative comparison.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Mechanism Mechanism of Action: Non-Cleavable vs. Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker NC_ADC ADC binds to Antigen on Cancer Cell NC_Internalization Internalization via Endocytosis NC_ADC->NC_Internalization NC_Lysosome Trafficking to Lysosome NC_Internalization->NC_Lysosome NC_Degradation Antibody Degradation by Lysosomal Enzymes NC_Lysosome->NC_Degradation NC_Release Release of Payload- Linker-Amino Acid Complex NC_Degradation->NC_Release NC_Action Payload exerts Cytotoxic Effect NC_Release->NC_Action C_ADC ADC binds to Antigen on Cancer Cell C_Internalization Internalization via Endocytosis C_ADC->C_Internalization C_Lysosome Trafficking to Lysosome/Endosome C_Internalization->C_Lysosome C_Cleavage Linker Cleavage by Enzymes or Low pH C_Lysosome->C_Cleavage C_Release Release of Free Payload C_Cleavage->C_Release C_Action Payload exerts Cytotoxic Effect C_Release->C_Action Bystander Bystander Killing of Neighboring Cancer Cells C_Release->Bystander Experimental_Workflow Experimental Workflow for ADC Plasma Stability Assessment cluster_workflow Plasma Stability Assay Start ADC Sample Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction and Precipitate Proteins Timepoints->Quench Centrifuge Centrifugation to Remove Precipitated Proteins Quench->Centrifuge Analysis Analyze Supernatant by LC-MS Centrifuge->Analysis Quantification Quantify Free Payload and/or Intact ADC Analysis->Quantification End Determine Rate of Payload Release Quantification->End

References

The Crucial Link: A Head-to-Head Comparison of PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role. Far from being a passive spacer, the linker's composition, length, and rigidity critically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of common PROTAC linkers to inform rational design and accelerate the development of novel protein degraders.

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker is instrumental in this process, as its characteristics directly impact the stability and conformation of this ternary complex. An ideal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.

Comparative Analysis of Linker Performance

The choice of linker can significantly alter the degradation efficiency (DC50), maximum degradation (Dmax), and cell permeability of a PROTAC. Below is a synthesized comparison of common linker types—flexible (Alkyl and PEG) and rigid—based on data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Linker TypeRepresentative StructureKey FeaturesTypical DC50 (nM)Typical Dmax (%)Cell PermeabilityAqueous Solubility
Alkyl -(CH2)n-Hydrophobic, high conformational flexibility.[1][2]10 - 100>85Can enhance passive permeability.[1]Generally lower.[1]
PEG -(CH2CH2O)n-Hydrophilic, flexible, can improve solubility.[1][2][3]1 - 50>90May reduce passive permeability but can improve overall cell entry by enhancing solubility.[1]Generally higher.[1]
Alkyl/Ether Combination of alkyl and ether unitsA compromise between hydrophobic alkyl and hydrophilic PEG linkers.[1]1 - 40>85ModerateModerate
Rigid (e.g., Cycloalkane, Triazole) Piperazine, Piperidine, TriazoleConstrained conformation, can improve ternary complex stability and metabolic stability.[2][]5 - 50>90Can improveVariable
Clickable (e.g., with Triazole) Contains alkyne or azide for CuAACFacilitates modular and efficient synthesis of PROTAC libraries.[] The resulting triazole is rigid and metabolically stable.[2][]1 - 30>95VariableVariable

Note: This table is a synthesized representation based on trends reported in the literature for BRD4 degraders. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.

The Logic of Linker Selection

The decision between different linker types involves a trade-off between various physicochemical and biological properties. The following diagram illustrates the logical relationships between linker characteristics and PROTAC performance.

Linker_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary Complex Formation Ternary Complex Formation Length->Ternary Complex Formation Optimal length crucial Selectivity Selectivity Length->Selectivity Composition Composition Degradation Efficacy (DC50, Dmax) Degradation Efficacy (DC50, Dmax) Composition->Degradation Efficacy (DC50, Dmax) Pharmacokinetics Pharmacokinetics Composition->Pharmacokinetics Solubility, Permeability Flexibility Flexibility Flexibility->Ternary Complex Formation Affects stability Ternary Complex Formation->Degradation Efficacy (DC50, Dmax)

Logical relationship between linker properties and PROTAC performance.

PROTAC-Mediated Protein Degradation Pathway

The linker is central to the PROTAC's mechanism of action, which hijacks the cell's ubiquitin-proteasome system. The diagram below outlines this signaling pathway.

PROTAC_Pathway Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate evaluation and comparison of PROTACs require robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[6] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[6] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[6] Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

SPR is a powerful technique for measuring the binding affinity and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes in real-time.[7]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.[7]

  • Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. To measure the binding of the PROTAC to the protein of interest (POI), immobilize the POI and inject the PROTAC.[7]

  • Ternary Complex Analysis: To confirm the formation of the ternary complex, inject a pre-incubated mixture of the POI and the PROTAC over the immobilized E3 ligase. An increase in the SPR signal compared to the injection of the POI or PROTAC alone indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the POI to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.[7]

Cell Viability Assay (e.g., MTS or CellTiter-Glo)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the GI50 (half-maximal growth inhibitory concentration) value.

Experimental Workflow for PROTAC Evaluation

The systematic evaluation of PROTACs with different linkers follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Experimental_Workflow Start Start PROTAC_Synthesis Synthesize PROTAC Library (Varying Linkers) Start->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR for Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Degradation Assays (Western Blot for DC50, Dmax) Biochemical_Assays->Cellular_Assays Functional_Assays Functional Assays (e.g., Cell Viability) Cellular_Assays->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization End End Lead_Optimization->End

A typical experimental workflow for PROTAC evaluation.

References

Validating the successful conjugation of Propargyl-PEG4-sulfonic acid to a biomolecule.

Author: BenchChem Technical Support Team. Date: December 2025

The successful covalent attachment of linker molecules to biomolecules is a critical step in the development of advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Propargyl-PEG4-sulfonic acid is a popular hydrophilic linker that utilizes "click chemistry" for its high efficiency and specificity.[1][2] This guide provides a comparative overview of the analytical methods used to validate the successful conjugation of this linker to a target biomolecule, offering researchers the tools to confirm and characterize their conjugates with confidence.

The Conjugation Reaction: Click Chemistry

This compound contains a terminal alkyne group.[3] This group readily and specifically reacts with an azide group on a modified biomolecule in the presence of a copper(I) catalyst. This reaction, a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the PEG linker to the biomolecule.[1][2] The PEG4 spacer enhances the solubility and stability of the resulting conjugate.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biomolecule Biomolecule with Azide Group Conjugate Successfully Conjugated Biomolecule Biomolecule->Conjugate Click Reaction (CuAAC) Linker Propargyl-PEG4- sulfonic acid Linker->Conjugate Catalyst Copper (I) Catalyst Catalyst->Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Comparison of Key Validation Techniques

A multi-faceted analytical approach is often necessary to confirm conjugation, assess purity, and characterize the final product. The choice of method depends on the specific information required, the nature of the biomolecule, and the available instrumentation.

Technique Information Provided Sensitivity Type Sample Impact Best For
LC-MS Confirms mass increase, determines degree of PEGylation, identifies conjugation sites (with MS/MS).[5][6]HighQuantitativeDestructiveDefinitive confirmation of covalent attachment and characterization of heterogeneity.
HPLC (SEC/RP) Separates conjugated from unconjugated species, assesses purity, quantifies reaction efficiency.[7][8]Moderate-HighQuantitativeNon-destructiveRoutine purity checks, monitoring reaction progress, and removing excess reagents.[9]
SDS-PAGE Visualizes mass shift between conjugated and unconjugated biomolecule.ModerateQualitativeDestructiveRapid, initial confirmation of conjugation, especially for proteins.
UV-Vis Spectroscopy Can confirm conjugation if the linker or biomolecule has a unique chromophore; otherwise used for concentration.[10]Low-ModerateQuantitativeNon-destructiveQuick concentration measurements and validation if a chromophore is involved.
FTIR Spectroscopy Detects changes in vibrational modes corresponding to the formation of the new triazole bond.[10]ModerateQualitativeNon-destructiveConfirming the formation of the specific chemical bond from the click reaction.

Alternatives to this compound

While the propargyl-azide click chemistry is highly effective, other conjugation strategies exist, each targeting different functional groups on biomolecules.

Linker Reactive Group Target Biomolecule Group Reaction Chemistry Key Features
Propargyl (Alkyne) AzideAzide-Alkyne CycloadditionBioorthogonal, high specificity, stable triazole linkage.[1]
NHS Ester Primary Amine (e.g., Lysine)AcylationCommon, well-established, reacts at pH 7-9.[9][11]
Maleimide Thiol (e.g., Cysteine)Michael AdditionSite-specific conjugation to free sulfhydryl groups.[12]
Hydrazide Aldehyde (oxidized carbohydrates)Hydrazone FormationTargets glycosylation sites on antibodies.[10]

Beyond PEG, alternatives like hydrophilic, zwitterionic, or poly(thioglycidyl glycerol) polymers can also be used to enhance solubility and stability while potentially reducing immunogenicity.[13]

Experimental Protocols & Validation Workflow

A typical workflow for validating a conjugation reaction involves an initial check followed by more detailed characterization.

G A Conjugation Reaction Mixture B Purification Step (e.g., SEC, Dialysis) A->B C Initial Check: SDS-PAGE B->C D Quantitative Analysis: HPLC (SEC or RP) B->D E Definitive Confirmation: LC-MS B->E F Band Shift Observed? C->F G Purity & Yield Acceptable? D->G H Correct Mass Shift Confirmed? E->H I Conjugation SUCCESSFUL F->I Yes J TROUBLESHOOT REACTION F->J No G->I Yes G->J No H->I Yes H->J No

Caption: A typical experimental workflow for conjugation validation.
Protocol 1: SDS-PAGE for Initial Confirmation

  • Sample Preparation: Prepare samples of the unconjugated biomolecule (control) and the purified conjugated biomolecule. Dilute samples in loading buffer containing SDS and a reducing agent (like DTT or BME) and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 5-10 µg) from the control and conjugated samples into the wells of a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Running the Gel: Run the gel in an appropriate running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.

  • Analysis: Compare the lane with the conjugated sample to the unconjugated control. A successful conjugation will result in a band shift upwards, corresponding to the increase in molecular weight from the attached this compound.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
  • System Preparation: Equilibrate an RP-HPLC system with a C4, C8, or C18 column suitable for biomolecule separation. The mobile phases are typically (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.

  • Sample Injection: Inject a known amount (e.g., 10-20 µg) of the purified conjugate solution.

  • Gradient Elution: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes). The more hydrophobic conjugated species will elute later than the unconjugated biomolecule.

  • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for proteins.[7]

  • Data Analysis: Integrate the peak areas of the unconjugated and conjugated species to determine the purity of the final product and estimate the conjugation efficiency.

Protocol 3: LC-MS for Definitive Mass Confirmation
  • Sample Preparation: Desalt the purified conjugate sample using a method compatible with mass spectrometry (e.g., buffer exchange into ammonium acetate).[5]

  • LC Separation: Inject the sample into an LC system (often RP-HPLC as described above) that is directly coupled to a mass spectrometer.

  • Mass Spectrometry Analysis: As the sample elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. Acquire the full mass spectrum.[5]

  • Data Deconvolution: For large biomolecules and heterogeneous PEGylated samples, the raw ESI-MS spectrum will show a distribution of multiply charged ions. Use deconvolution software to convert this complex spectrum into a zero-charge mass spectrum.[5]

  • Analysis: Compare the deconvoluted mass of the major peak to the theoretical mass of the conjugated biomolecule. The observed mass should equal the mass of the starting biomolecule plus the mass of the this compound linker (296.3 Da) for each successful conjugation. Multiple peaks may indicate different degrees of PEGylation (e.g., one, two, or more linkers attached).

Summary of Quantitative Data

Presenting data in a clear, tabular format is essential for direct comparison and reporting.

Table 1: Example Mass Spectrometry Results

Species Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da) Conclusion
Unconjugated Biomolecule25000.025001.2+1.2Starting material confirmed
Mono-conjugated25296.325297.8+1.5Successful single conjugation
Di-conjugated25592.625593.5+0.9Successful double conjugation

Table 2: Example HPLC Purity Analysis

Peak ID Retention Time (min) Peak Area (%) Identity
112.54.8Unconjugated Biomolecule
214.194.1Mono-conjugated Product
315.81.1Aggregate/Impurity
Total 100.0 Purity: 94.1%

References

Propargyl-PEG4-Acid vs. Propargyl-PEG4-Sulfonic Acid: A Comparative Performance Analysis for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of Propargyl-PEG4-acid and Propargyl-PEG4-sulfonic acid. The selection of the appropriate linker is critical in the development of bioconjugates and drug delivery systems, with the terminal functional group significantly influencing solubility, reactivity, and overall stability. This document outlines the key differences, supported by theoretical and experimental considerations, to aid in the selection of the optimal reagent for your research needs.

Chemical Structures and Fundamental Differences

The core distinction between these two molecules lies in their terminal acidic groups: a carboxylic acid (-COOH) for Propargyl-PEG4-acid and a sulfonic acid (-SO3H) for this compound. This difference in acidity and structure has profound implications for their chemical behavior.

  • Propargyl-PEG4-acid contains a terminal carboxylic acid. Carboxylic acids are weak acids that can be readily activated for amide bond formation with primary amines, a cornerstone of bioconjugation.

  • This compound features a terminal sulfonic acid. Sulfonic acids are significantly stronger acids than carboxylic acids. This property enhances aqueous solubility and stability but also alters their reactivity profile.

Comparative Performance Data

The following table summarizes the key performance differences based on fundamental chemical principles and extrapolated experimental observations in related systems.

Parameter Propargyl-PEG4-acid This compound Significance in Application
pKa ~4.7~ -2.8The lower pKa of the sulfonic acid ensures it remains deprotonated and negatively charged over a much wider pH range, enhancing solubility and minimizing non-specific binding through ionic interactions.
Aqueous Solubility GoodExcellentThe highly polar sulfonate group provides superior aqueous solubility, which is advantageous for reactions in biological buffers and for improving the solubility of hydrophobic drug conjugates.
Reactivity Readily activated (e.g., with EDC/NHS) for reaction with amines.Generally unreactive towards standard amine coupling chemistries.Propargyl-PEG4-acid is the preferred reagent for covalent conjugation to proteins, peptides, and other amine-containing biomolecules.
Stability in Biological Media StableHighly StableThe sulfonate group is chemically inert under most biological conditions, making it a robust choice for applications requiring long-term stability.
Biocompatibility HighHighBoth PEG linkers are generally considered biocompatible and are widely used to reduce immunogenicity and improve the pharmacokinetic profiles of therapeutics.
Non-specific Binding LowPotentially LowerThe strong negative charge of the sulfonate group can help to reduce non-specific hydrophobic and ionic interactions with proteins and cell surfaces.

Experimental Protocols

General Protocol for Amide Coupling using Propargyl-PEG4-acid

This protocol outlines a standard procedure for conjugating Propargyl-PEG4-acid to a primary amine-containing biomolecule (e.g., a protein) in an aqueous buffer.

Materials:

  • Propargyl-PEG4-acid

  • Biomolecule with primary amines (e.g., Protein-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Propargyl-PEG4-acid in MES buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the Propargyl-PEG4-acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in PBS at a suitable concentration.

    • Add the activated Propargyl-PEG4-NHS ester solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add a quenching solution to the reaction mixture to hydrolyze any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size exclusion chromatography to remove unreacted PEG linker and coupling reagents.

  • Characterization:

    • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows where these PEG linkers are employed.

G reagent reagent process process product product peg_acid Propargyl-PEG4-acid process_activation Activation peg_acid->process_activation MES Buffer edc_nhs EDC / NHS edc_nhs->process_activation protein Protein-NH2 process_conjugation Conjugation protein->process_conjugation PBS, pH 7.4 activated_peg Activated NHS-Ester activated_peg->process_conjugation conjugate Propargyl-PEG4-Protein Conjugate process_activation->activated_peg process_conjugation->conjugate

Caption: Workflow for protein conjugation using Propargyl-PEG4-acid.

G reagent reagent process process product product molecule molecule propargyl_peg Propargyl-PEG-X (X = Acid or Sulfonic Acid) click_reaction Click Chemistry propargyl_peg->click_reaction azide_molecule Azide-modified Molecule (e.g., Drug, Fluorophore) azide_molecule->click_reaction copper_catalyst Cu(I) Catalyst copper_catalyst->click_reaction CuAAC Reaction final_conjugate Final Triazole-linked Conjugate click_reaction->final_conjugate

Caption: General "Click Chemistry" reaction scheme for propargyl-containing molecules.

Conclusion and Recommendations

The choice between Propargyl-PEG4-acid and this compound is dictated by the intended application:

  • Choose Propargyl-PEG4-acid when the goal is to form a stable, covalent amide bond with a primary amine on a biomolecule. Its well-established reactivity with EDC/NHS chemistry makes it the standard choice for protein and peptide conjugation.

  • Choose this compound when enhanced aqueous solubility and a stable negative charge are paramount, and when the terminal group is intended for non-covalent interactions or as a highly soluble handle for subsequent "click chemistry" reactions. Its chemical inertness makes it unsuitable for direct amide coupling but ideal for applications requiring a robust, non-reactive, and highly hydrophilic linker.

Ultimately, the selection process requires a thorough evaluation of the specific experimental context, including the nature of the biomolecule, the required reaction chemistry, and the desired physicochemical properties of the final conjugate.

The Balancing Act of PEGylation: A Comparative Guide to PEG Chain Length Effects on Conjugate Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) chain length is a critical determinant in the design of bioconjugates with optimal therapeutic profiles. The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] This guide provides an objective comparison of how varying PEG chain lengths influence the stability and solubility of conjugates, supported by experimental data and detailed methodologies.

PEGylation can shield molecules from proteolytic degradation and reduce renal clearance by increasing the hydrodynamic size of the conjugate, thereby extending its circulation half-life.[1] However, a longer PEG chain can also introduce steric hindrance, potentially diminishing the molecule's biological activity by impeding its interaction with its target.[1] This guide explores this critical balance, offering a data-driven comparison of the effects of different PEG chain lengths.

Impact on Solubility and Stability

A primary advantage of PEGylation, particularly with longer PEG chains, is the enhanced stability and solubility of the protein or drug conjugate. The hydrophilic nature of the PEG polymer can protect the conjugated molecule from proteolytic enzymes and reduce its tendency to aggregate.[1][2]

Key Observations:

  • Solubility: Longer PEG chains are generally more effective at improving the solubility of conjugates, which is especially beneficial for hydrophobic drugs.[3][4]

  • Thermal Stability: PEGylation can decrease the propensity for aggregation when a protein is subjected to heat stress.[2]

  • Proteolytic Resistance: The protective PEG shield can significantly improve the resistance of a protein to degradation by proteases.[2]

PropertyEffect of Increasing PEG Chain LengthSupporting Evidence
Solubility Generally IncreasesPEGylation enhances the water solubility of hydrophobic drugs and proteins.[3][4][5]
Thermal Stability Generally IncreasesPEGylation has been shown to significantly decrease heat-induced aggregation of proteins like alpha-1 antitrypsin.[2]
Proteolytic Stability Significantly IncreasesConjugation to PEG, especially larger chains, greatly improves resistance to proteolytic enzymes.[1][2]

Impact on Pharmacokinetics and Biological Activity

One of the most significant benefits of PEGylation is the extension of a therapeutic's systemic circulation time. As a general rule, a longer PEG chain leads to a larger hydrodynamic radius, which in turn results in a longer plasma half-life due to reduced kidney filtration.[1]

While longer PEG chains are advantageous for extending circulation time, they can pose a challenge to the biological activity of the conjugated molecule. The bulky nature of the PEG polymer can create steric hindrance, which may interfere with the protein's ability to bind to its receptor or substrate, often leading to a decrease in in vitro activity.[1]

ConjugatePEG Molecular Weight (kDa)Elimination Half-life (t½) (hours)Systemic Clearance (L/hr)In Vitro Activity
Unmodified IFN-α --6.6 - 29.2High
PEG-IFN-α 5 (linear)-2.5 - 5Reduced
PEG-IFN-α 12 (linear)-0.725Reduced
PEG-IFN-α-2a 40 (branched)13.30.06 - 0.10Significantly Reduced

Table adapted from studies on Interferon-α (IFN-α).[1]

EnzymePEG Molecular Weight (kDa)KM Value (mM)
Native L-asparaginase -0.033
PEG-L-asparaginase 50.083
PEG-L-asparaginase 120.071
PEG-L-asparaginase 190.091

Table showing the effect of PEGylation on the substrate affinity (KM) of L-asparaginase. A higher KM value suggests a decrease in substrate affinity.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize and compare bioconjugates prepared with different PEG chain lengths.

Determination of Conjugate Stability by Size-Exclusion Chromatography (SEC)

Objective: To assess the stability of the conjugate and detect the presence of aggregates.

Methodology:

  • Prepare solutions of the native protein and the PEGylated conjugates at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Incubate the solutions at 37°C for a predetermined time course (e.g., 0, 24, 48, and 72 hours).

  • At each time point, inject an aliquot of each solution onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with PBS.

  • Monitor the elution profile at 280 nm.

  • Calculate the percentage of monomer and aggregate for each sample at each time point. An increase in the aggregate peak over time indicates instability.

Assessment of Solubility

Objective: To determine the effect of PEG chain length on the solubility of a hydrophobic drug conjugate.

Methodology:

  • Synthesize conjugates of a hydrophobic drug with PEGs of varying chain lengths.

  • Prepare supersaturated solutions of the drug and each conjugate in an aqueous buffer (e.g., PBS, pH 7.4).

  • Stir the solutions at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the solutions to pellet the excess, undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved drug or conjugate using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

In Vitro Biological Activity Assay

Objective: To evaluate the impact of PEG chain length on the biological function of the conjugate.

Methodology:

  • The specific assay will depend on the nature of the protein or drug. For an enzyme, this would involve measuring its catalytic activity. For a cytokine, it might be a cell proliferation or reporter gene assay.

  • Prepare a series of dilutions of the native molecule and each of the PEGylated conjugates.

  • Perform the appropriate biological assay to determine the concentration of each compound required to achieve a 50% maximal response (EC50 or IC50).

  • A higher EC50 or IC50 value for a PEGylated conjugate compared to the native molecule indicates a reduction in biological activity.

Visualizing Key Concepts

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_analysis Characterization cluster_outcome Comparative Analysis start Select Protein/Drug peg_short PEG (Short Chain) peg_long PEG (Long Chain) conjugation PEGylation Reaction peg_short->conjugation peg_long->conjugation purification Purification conjugation->purification stability Stability Assessment (SEC) purification->stability solubility Solubility Assay (RP-HPLC) purification->solubility activity Biological Activity (In Vitro Assay) purification->activity data_analysis Data Comparison stability->data_analysis solubility->data_analysis activity->data_analysis conclusion Optimal PEG Length Selection data_analysis->conclusion

Caption: Experimental workflow for assessing the impact of PEG chain length.

peg_length_effects cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Biological Properties solubility Solubility stability Stability half_life Circulation Half-Life clearance Renal Clearance activity Biological Activity immunogenicity Immunogenicity peg_length Increasing PEG Chain Length peg_length->solubility Increases peg_length->stability Increases peg_length->half_life Increases peg_length->clearance Decreases peg_length->activity Decreases peg_length->immunogenicity Decreases

Caption: Relationship between PEG chain length and conjugate properties.

Conclusion

The selection of the optimal PEG chain length for a therapeutic conjugate involves a careful balance of competing factors. While longer PEG chains generally enhance solubility, stability, and circulation half-life, they can also diminish biological activity due to steric hindrance.[1][3] Conversely, shorter PEG chains may better preserve the molecule's activity but offer less pronounced improvements in stability and pharmacokinetic profile.[1] The ideal PEG size is therefore highly dependent on the specific therapeutic molecule, its mechanism of action, and the desired clinical outcome. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation PEGylated therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Propargyl-PEG4-sulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Propargyl-PEG4-sulfonic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against potential splashes.[4]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, treating it as a potentially hazardous chemical waste stream.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Store the waste container in a designated, well-ventilated, and secure area.

2. Neutralization of Acidic Waste: Due to the presence of the sulfonic acid group, the waste is acidic.[4][5] For most laboratories, neutralization is a key step before final disposal.[6]

  • Small Quantities: For small spills or residual amounts on labware, carefully neutralize with a weak base solution, such as sodium bicarbonate, until the pH is near neutral (pH 6-8). This should be done in a larger container to accommodate any potential effervescence.

  • Collected Waste: The collected liquid waste should also be neutralized under controlled conditions. Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring in a chemical fume hood. Monitor the pH throughout the process.

3. Container Management:

  • Use containers that are chemically compatible with the waste. The original product container, if in good condition, is often a suitable choice.[7]

  • Ensure the waste container is tightly sealed to prevent leaks or spills.[7] Do not overfill containers; it is recommended to fill them to no more than 75% capacity.[7]

  • Clearly label the container with "Hazardous Waste," the chemical name ("this compound, Neutralized"), and any other information required by your institution.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water).

  • The first rinsate must be collected and disposed of as hazardous waste.[7]

  • After thorough rinsing, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[7]

5. Final Disposal:

  • Dispose of the neutralized chemical waste through your institution's licensed chemical waste disposal contractor.[8][9][10]

  • Contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7][8]

  • Crucially, do not dispose of this compound, whether neutralized or not, down the drain. [4][11] While polyethylene glycol itself is biodegradable, the potential impact of the entire molecule on aquatic life and wastewater treatment systems is not well-documented and should be avoided.[7][9]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 75% capacity[7]
Neutralized pH Range 6 - 8General Lab Practice
Storage Temperature Store in a cool, dry, well-ventilated place[11]

Experimental Workflow for Disposal

G start Start: this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste: Collect in a labeled, compatible container ppe->segregate neutralize Neutralize Acidic Waste: Slowly add a weak base to pH 6-8 segregate->neutralize seal Securely Seal Container: Ensure container is tightly closed neutralize->seal store Store Safely: Designated, well-ventilated area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Considerations

G main This compound Disposal Procedure propargyl Propargyl Group main->propargyl peg PEG Linker main->peg sulfonic_acid Sulfonic Acid Group main->sulfonic_acid reactivity Potential Reactivity propargyl->reactivity biodegradability General Biodegradability peg->biodegradability acidity Acidity & Corrosivity sulfonic_acid->acidity segregation Waste Segregation reactivity->segregation no_drain No Drain Disposal biodegradability->no_drain neutralization Neutralization acidity->neutralization contractor Licensed Contractor Disposal segregation->contractor neutralization->contractor no_drain->contractor

Caption: Key factors influencing the disposal protocol for this compound.

References

Personal protective equipment for handling Propargyl-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Propargyl-PEG4-sulfonic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

This compound is a bifunctional reagent utilized in bioconjugation and the synthesis of PROTACs.[1][2][3][4][5][6] While a comprehensive hazard profile is not fully established, the presence of a sulfonic acid and a terminal alkyne (propargyl group) necessitates careful handling to mitigate risks associated with corrosivity and potential reactivity. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the acidic and potentially reactive material.
Skin Protection Chemical-resistant gloves (e.g., Nitrile), a lab coat, and full-length pants.Prevents skin contact with the corrosive sulfonic acid.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid outside of a fume hood to prevent inhalation of any dust or aerosols.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Plan

Strict adherence to the following procedures is necessary to minimize the risk of exposure and accidents.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when weighing or transferring the solid.[7]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling the chemical. Assemble all necessary equipment and PPE before starting. Ensure the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolving:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware of potential exothermic reactions, especially when dissolving in protic solvents.

  • Reaction Quenching and Work-up:

    • Quench reactions carefully, especially those involving potentially reactive reagents.

    • Perform all extractions and concentrations within a chemical fume hood.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[7][8]

  • Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate & Clean Area gather_ppe Assemble PPE prep_area->gather_ppe gather_equip Assemble Equipment gather_ppe->gather_equip weigh Weigh Solid gather_equip->weigh Proceed to Handling transfer Transfer Solid weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean Clean Work Area dissolve->clean Proceed to Post-Handling dispose Dispose of Waste clean->dispose store Store Chemical Properly dispose->store

References

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